DL-Cystathionine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)sulfanyl-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/i1D2,2D2 |
InChI Key |
ILRYLPWNYFXEMH-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])SCC(C(=O)O)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of DL-Cystathionine-d4 in the Transsulfuration Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the transsulfuration pathway and the critical role of the stable isotope-labeled compound, DL-Cystathionine-d4, in its study. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies used to investigate this vital metabolic route.
Introduction to the Transsulfuration Pathway
The transsulfuration pathway is a central metabolic route that facilitates the conversion of methionine to cysteine. This pathway is crucial for the synthesis of glutathione, a major endogenous antioxidant, and for the regulation of homocysteine levels, an amino acid implicated in cardiovascular disease when elevated. The two key enzymes governing this pathway are cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE).[1][2] Dysregulation of the transsulfuration pathway has been linked to various pathological conditions, including non-alcoholic fatty liver disease and neurodegenerative disorders.[3]
The Function of this compound in Transsulfuration Pathway Research
This compound is a deuterated form of cystathionine, an intermediate in the transsulfuration pathway. Its primary application in research is as an internal standard for the quantitative analysis of endogenous cystathionine using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The use of a stable isotope-labeled internal standard is essential for accurate quantification as it corrects for variations in sample preparation, extraction efficiency, and matrix effects during analysis.[5]
Beyond its role as an internal standard for static measurements, this compound and other stable isotope-labeled compounds are invaluable tools for metabolic flux analysis. By introducing a labeled tracer into a biological system, researchers can track the movement of atoms through the transsulfuration pathway, providing insights into the dynamic regulation of this metabolic route under various physiological and pathological conditions.
Quantitative Data from Studies Utilizing this compound
The following tables summarize quantitative data from studies that have employed this compound or related deuterated standards in the analysis of the transsulfuration pathway.
| Parameter | Value | Biological Matrix | Analytical Method | Reference |
| Internal Standard Concentration | 3.3 µmol/L | Human Plasma | LC-MS/MS | |
| Calibration Range | Varies by analyte; e.g., Cystathionine: 2.5-100 µM | Biological Fluids | LC-MS/MS | |
| Intra-assay CV for CBS activity | 5.2% | Fibroblasts | LC-MS/MS | |
| Inter-assay CV for CBS activity | 14.7% | Fibroblasts | LC-MS/MS |
Table 1: Quantitative Parameters for Cystathionine Analysis using Deuterated Internal Standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
| 3,3-²H-Cystathionine | 481.3 | 230.3 | 3,3,4,4-²H-Cystathionine | |
| Cystathionine (unlabeled) | 479.3 | 230.3 | 3,3,4,4-²H-Cystathionine | |
| 3,3,4,4-²H-Cystathionine (IS) | 483.3 | 234.3 | N/A |
Table 2: Exemplary Mass Spectrometry Transitions for Cystathionine Analysis.
Experimental Protocols
Measurement of Cystathionine β-Synthase (CBS) Activity in Human Plasma
This protocol is adapted from a method for determining CBS activity by measuring the formation of a deuterated product from a deuterated substrate, with this compound used as an internal standard.
Materials:
-
Human plasma samples
-
Deuterated serine (2,3,3-²H serine)
-
Homocysteine thiolactone
-
Tris-HCl buffer (pH 8.6)
-
Dithiothreitol (DTT)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
S-adenosyl-L-methionine (SAM) (optional, for activation studies)
-
Internal Standard Solution: this compound (e.g., 3.3 µmol/L) in an appropriate solution for stopping the reaction and for solid-phase extraction (e.g., as provided in a commercial kit).
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 20 µL of plasma, add the reaction mixture containing buffer, DTT, and the deuterated serine substrate.
-
Reaction Initiation: Start the enzymatic reaction by adding a freshly prepared solution of homocysteine (from homocysteine thiolactone). For activation studies, SAM can be included in the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).
-
Reaction Termination: Stop the reaction by adding 100 µL of the Internal Standard Solution containing this compound. The acidic nature of this solution will denature the enzyme and halt the reaction.
-
Extraction and Derivatization: Proceed with solid-phase extraction and derivatization of the amino acids as per the instructions of a commercial kit (e.g., EZ:faast). This typically involves a solid-phase extraction step, derivatization (e.g., with propyl chloroformate), and extraction into an organic solvent.
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.
-
Data Analysis: Quantify the deuterated product (3,3-²H-cystathionine) by monitoring the specific precursor-to-product ion transitions (e.g., m/z 481.3 → 230.3). Normalize the signal to that of the this compound internal standard (e.g., m/z 483.3 → 234.3). Calculate the enzyme activity based on the amount of product formed over time per volume of plasma.
General Protocol for Quantification of Cystathionine in Biological Samples
This protocol provides a general workflow for the quantification of cystathionine in biological matrices like plasma or cell extracts.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound internal standard solution
-
Protein precipitation agent (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw frozen samples to room temperature.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to each sample. Vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable chromatographic method to separate cystathionine from other matrix components.
-
Data Analysis: Quantify endogenous cystathionine by comparing the peak area ratio of the analyte to the this compound internal standard against a calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gaseous inhibition of the transsulfuration pathway by cystathionine β-synthase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
DL-Cystathionine-d4 as a Tracer for Metabolic Flux Analysis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the application of DL-Cystathionine-d4 as a stable isotope tracer for metabolic flux analysis, with a specific focus on the transsulfuration pathway. This document outlines the core biochemical principles, detailed experimental protocols, data presentation, and the visualization of relevant pathways and workflows.
Introduction to Metabolic Flux Analysis and this compound
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing an isotopically labeled substrate (a tracer) into a cellular system, researchers can track the atoms as they are incorporated into downstream metabolites.[2] This provides a dynamic view of metabolic pathway activity, which is often more informative than static measurements of metabolite concentrations.[3]
Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are non-radioactive and can be safely used in a variety of experimental models, from cell cultures to in vivo studies in animals and humans.[2] The incorporation of these heavy isotopes into metabolites results in a mass shift that can be detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
This compound is a deuterated form of cystathionine, a key intermediate in the transsulfuration pathway. Its formal chemical name is S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4. The four deuterium atoms are located on the homocysteine portion of the molecule. This specific labeling makes it an ideal tracer for studying the flux from homocysteine to cysteine. When this compound is introduced into a system, it is metabolized by the enzyme Cystathionine γ-lyase (CGL), producing cysteine-d4. The detection and quantification of cysteine-d4 and its fractional enrichment in the total cysteine pool allow for the calculation of the rate of cysteine synthesis via this pathway.
The Transsulfuration Pathway
The transsulfuration pathway is a central metabolic route that connects methionine metabolism to cysteine synthesis. It plays a critical role in regulating levels of homocysteine, a potentially toxic amino acid, and in supplying cysteine for the synthesis of proteins, glutathione (GSH), and other essential sulfur-containing compounds.
The two key enzymes in this pathway are:
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.
-
Cystathionine γ-lyase (CGL or CSE): This enzyme catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The use of this compound specifically probes the activity of CGL. By supplying the labeled substrate, the flux through the second step of the pathway can be directly measured.
Caption: Metabolic flux through the transsulfuration pathway using this compound.
Experimental Design and Protocols
A successful metabolic flux experiment requires careful planning and execution. The following sections provide a synthesized protocol for a cell culture-based experiment, adapted from general stable isotope tracing methodologies and methods for related deuterated compounds.
General Experimental Workflow
The overall process involves introducing the tracer, allowing it to be metabolized, quenching metabolic activity, extracting metabolites, and analyzing the samples by LC-MS/MS.
Caption: A typical experimental workflow for stable isotope tracing experiments.
Detailed Protocol: In Vitro Cell Culture
This protocol is a template and should be optimized for specific cell lines and experimental questions.
Materials:
-
Cells of interest
-
Standard cell culture media and supplements (e.g., DMEM, FBS)
-
Dialyzed FBS (to reduce background levels of unlabeled amino acids)
-
Custom media lacking standard cystine/methionine
-
This compound (Tracer)
-
80% Methanol/Water solution, pre-chilled to -80°C (Quenching/Extraction buffer)
-
Phosphate-buffered saline (PBS), chilled to 4°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) and grow to approximately 80% confluency in standard culture medium. Include triplicate wells for each condition and time point.
-
Media Preparation: Prepare the labeling medium. This is typically a custom base medium (e.g., DMEM without methionine and cysteine) supplemented with dialyzed FBS, glutamine, and a defined concentration of the this compound tracer. A starting concentration of 100-200 µM is recommended, but should be optimized.
-
Tracer Labeling:
-
Aspirate the standard medium from the cells.
-
Gently wash the cells once with pre-warmed, sterile PBS.
-
Add the pre-warmed labeling medium containing this compound to the wells.
-
Incubate for a predetermined time course. For steady-state analysis, 6-24 hours is common. For dynamic analysis, shorter time points (e.g., 0, 15, 30, 60, 120 minutes) are used.
-
-
Metabolic Quenching and Metabolite Extraction:
-
At the end of the incubation period, rapidly aspirate the labeling medium.
-
Place the plate on dry ice to cool it quickly.
-
Wash the cell monolayer once with 1 mL of ice-cold PBS to remove extracellular tracer. Aspirate completely.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well.
-
Place the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
-
Sample Collection:
-
Scrape the cell lysate from the plate surface using a cell scraper.
-
Transfer the entire lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed (>15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant (containing the polar metabolites) to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator or a stream of nitrogen.
-
Store the dried metabolite pellets at -80°C until analysis.
-
Just prior to LC-MS/MS analysis, reconstitute the dried pellets in a suitable solvent (e.g., 50-100 µL of a 50:50 acetonitrile:water solution).
-
LC-MS/MS Analysis
Analysis of deuterated amino acids is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). A Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable for separating these polar compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Suggested LC-MS/MS Parameters (to be optimized):
| Parameter | Suggested Setting |
| LC Column | HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of cystathionine and cysteine |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
MRM Transitions (Predicted):
The exact m/z values should be confirmed by direct infusion of standards.
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |
| Cystathionine (unlabeled) | 223.07 | ~134.0 (loss of homocysteine fragment) | For monitoring background levels |
| This compound | 227.09 | ~134.0 (loss of d4-homocysteine fragment) | Tracer monitoring |
| Cysteine (unlabeled) | 122.03 | ~76.0 (loss of HCOOH and NH3) | Product monitoring |
| Cysteine-d4 | 126.05 | ~80.0 (loss of HCOOH and NH3) | Labeled product monitoring |
Data Analysis and Presentation
After acquiring the LC-MS/MS data, the peak areas for the labeled (M+4) and unlabeled (M+0) forms of cysteine are integrated.
Fractional Enrichment (FE): The fractional enrichment represents the proportion of the metabolite pool that has been newly synthesized from the tracer. It is calculated as:
FE (%) = [Peak Area (Cysteine-d4)] / [Peak Area (Cysteine-d4) + Peak Area (Cysteine)] * 100
Quantitative Flux Data: While a full metabolic flux analysis requires complex computational modeling, the activity of the transsulfuration pathway can be represented by rates of production of its key outputs. The data below, derived from studies on murine tissues, quantifies the rate of hydrogen sulfide (H₂S) generation, another product of CBS and CGL activity, and serves as a strong proxy for pathway flux.
Table 1: H₂S Production Rates by Transsulfuration Enzymes in Murine Tissues Data represents the capacity of tissue extracts to generate H₂S under saturating substrate conditions (20 mM cysteine and 20 mM homocysteine).
| Tissue | Enzyme Contribution | H₂S Production Rate (nmol/min/g tissue) |
| Liver | CBS (Cystathionine β-synthase) | ~590 |
| CGL (Cystathionine γ-lyase) | ~590 | |
| Total | ~1180 | |
| Kidney | CBS | ~157 |
| CGL | ~39 | |
| Total | ~196 | |
| Brain | CBS | ~19 |
| CGL | ~1 | |
| Total | ~20 |
Source: Adapted from Singh et al., Antioxidants & Redox Signaling, 2011.
This table clearly shows the significant differences in transsulfuration pathway capacity across different tissues, with the liver exhibiting the highest activity. Such quantitative data is the ultimate goal of a metabolic flux experiment.
Conclusion
This compound is a valuable tool for dissecting the activity of the transsulfuration pathway. By specifically tracing the flux from cystathionine to cysteine, it allows researchers to quantify the activity of Cystathionine γ-lyase in various biological contexts. This technical guide provides a comprehensive framework for designing, executing, and analyzing data from such tracer experiments. The provided protocols and data serve as a robust starting point for scientists in academic research and drug development to investigate the critical role of cysteine metabolism in health and disease.
References
An In-depth Technical Guide to DL-Cystathionine-d4: Chemical and Physical Properties for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of DL-Cystathionine-d4, a crucial tool in metabolomics and clinical research. This document details its fundamental characteristics, provides insights into its application as an internal standard, and outlines relevant experimental methodologies.
Core Chemical and Physical Properties
This compound is the deuterium-labeled form of DL-Cystathionine, an intermediate in the transsulfuration pathway that connects methionine and cysteine metabolism. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1] Below is a summary of its key properties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | S-(2-amino-2-carboxyethyl)-L-homocysteine-3,3,4,4-d4 | [2] |
| Synonyms | DL-Allocystathionine-d4 | [2] |
| Molecular Formula | C₇H₁₀D₄N₂O₄S | [2][3] |
| Molecular Weight | 226.29 g/mol | |
| CAS Number | 146764-57-0 | |
| Appearance | White to off-white solid | |
| Purity | ≥99% deuterated forms (d₁-d₄) | |
| Isotopic Enrichment | 99.6% | |
| Solubility | Slightly soluble in water. Soluble in PBS (pH 7.2) at 0.25 mg/mL. | |
| Storage Conditions | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature. In solvent, store at -80°C for 6 months or -20°C for 1 month. |
Table 2: Physical Properties of Unlabeled DL-Cystathionine (for reference)
| Property | Value | Source(s) |
| Melting Point | 281°C | |
| Boiling Point | 481°C at 760 mmHg | |
| Density | 1.43 g/cm³ |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a detailed methodology for the analysis of cystathionine in biological samples, adapted from established protocols.
Quantification of Cystathionine in Dried Blood Spots by LC-MS/MS
This protocol describes the simultaneous determination of cystathionine, total homocysteine, and methionine.
2.1.1. Sample Preparation
-
A 3.2 mm punch from a dried blood spot (DBS) sample is placed into a well of a 96-well plate.
-
To each well, add 100 µL of an extraction solution containing the isotopically labeled internal standards, including this compound. The extraction solution consists of methanol, 0.1% formic acid, and 0.5 mol/L dithiothreitol (DTT) to reduce disulfide bonds.
-
The plate is sealed and agitated for 45 minutes at room temperature.
-
Following extraction, the supernatant is transferred to a new 96-well plate for analysis.
2.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The extract is injected into an LC system. Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of water and methanol with a small percentage of formic acid to improve ionization.
-
Mass Spectrometry (MS/MS): The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). The specific precursor-to-product ion transitions for both the analyte (cystathionine) and the internal standard (this compound) are monitored for quantification.
Signaling Pathways and Experimental Workflows
The Transsulfuration Pathway
DL-Cystathionine is a key intermediate in the transsulfuration pathway, which is crucial for the metabolism of sulfur-containing amino acids. This pathway converts homocysteine, a potentially toxic metabolite, into cysteine, a precursor for the major intracellular antioxidant glutathione.
The Transsulfuration Pathway
Experimental Workflow for Metabolomics using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard like this compound is fundamental for accurate quantification in metabolomics studies. The workflow ensures that variations during sample preparation and analysis are accounted for, leading to reliable results.
Quantitative Metabolomics Workflow
Synthesis of this compound
While specific, detailed synthesis protocols for this compound are proprietary to commercial suppliers, a general approach for the synthesis of L-cystathionine has been described and can be adapted for the introduction of deuterium labels. The synthesis typically involves the thioalkylation of a protected cysteine derivative with a protected and labeled homocysteine precursor. For this compound, a likely precursor would be a deuterated derivative of homoserine or a related compound where the deuterium atoms are incorporated at the 3 and 4 positions.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, clinical diagnostics, and drug development. Its well-defined chemical and physical properties, coupled with its role as a stable isotope-labeled internal standard, enable the accurate and precise quantification of endogenous cystathionine. This guide provides the foundational technical information required for the effective utilization of this compound in advanced research applications.
References
Synthesis and Isotopic Purity of DL-Cystathionine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of DL-Cystathionine-d4. This deuterated analog of cystathionine is a valuable tool in metabolic research, particularly in studies involving the transsulfuration pathway, and as an internal standard in mass spectrometry-based quantification of cystathionine. This document outlines a proposed synthetic route, detailed experimental protocols, and methods for verifying the isotopic enrichment of the final product.
Introduction
Cystathionine is a key intermediate in the biosynthesis of cysteine from homocysteine.[1] The use of stable isotope-labeled compounds, such as this compound, is crucial for tracing metabolic pathways and for accurate quantification in complex biological matrices.[2] The deuterium labeling at the 3,3,4,4-positions of the homocysteine moiety provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound in mass spectrometry analysis.
This guide details a feasible synthetic approach starting from the commercially available deuterated precursor, DL-Homocysteine-3,3,4,4-d4. The subsequent analysis of isotopic purity is critical to ensure the reliability of experimental results.[3]
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of DL-Homocysteine-3,3,4,4-d4 with a suitable protected serine derivative, such as 2-amino-3-chloropropanoic acid hydrochloride, under alkaline conditions.[4] This method is based on established procedures for the synthesis of non-labeled cystathionine stereoisomers.[4]
Reaction Scheme:
The key to this synthesis is the availability of the deuterated starting material, DL-Homocysteine-3,3,4,4-d4, which can be sourced from various chemical suppliers.
Materials and Reagents
| Reagent | Supplier | Purity |
| DL-Homocysteine-3,3,4,4-d4 | e.g., CDN Isotopes | 98% |
| DL-2-amino-3-chloropropanoic acid hydrochloride | Sigma-Aldrich | ≥98% |
| Sodium Hydroxide (NaOH) | Fisher Scientific | ≥97% |
| Hydrochloric Acid (HCl), concentrated | VWR Chemicals | 37% |
| Deionized Water (H2O) | In-house | - |
| Ethanol (EtOH) | Sigma-Aldrich | ≥99.5% |
| Diethyl ether | Fisher Scientific | ≥99% |
Experimental Protocol: Synthesis of this compound
-
Preparation of Reactants:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of DL-Homocysteine-3,3,4,4-d4 in 20 mL of deionized water.
-
In a separate beaker, dissolve 1.2 g of DL-2-amino-3-chloropropanoic acid hydrochloride in 20 mL of deionized water.
-
-
Reaction Setup:
-
Place the flask containing the DL-Homocysteine-d4 solution in an ice bath and stir magnetically.
-
Slowly add a 2 M sodium hydroxide solution to the homocysteine solution to adjust the pH to approximately 8.5-9.0.
-
-
Condensation Reaction:
-
Slowly add the solution of DL-2-amino-3-chloropropanoic acid hydrochloride to the stirring homocysteine solution.
-
Maintain the pH of the reaction mixture between 8.5 and 9.0 by the dropwise addition of 2 M sodium hydroxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, acidify the solution to pH 5.5-6.0 with 1 M hydrochloric acid.
-
Concentrate the solution under reduced pressure to approximately half its original volume.
-
Add an equal volume of ethanol to the concentrated solution to precipitate the crude product.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with a cold ethanol/water (1:1) mixture, followed by diethyl ether.
-
Recrystallize the crude product from a minimal amount of hot water to obtain pure this compound.
-
Dry the final product under vacuum.
-
Isotopic Purity Assessment
The determination of isotopic purity is essential to validate the synthesis and to ensure the suitability of the labeled compound for its intended application. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.
Mass Spectrometry
Objective: To determine the isotopic distribution and confirm the mass of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography is recommended.
Experimental Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent (e.g., water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Use a suitable chromatographic method to separate the analyte from any potential impurities.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes the expected masses of the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of DL-Cystathionine-d0 (m/z 223.07) and this compound (m/z 227.09).
-
Analyze the isotopic cluster of the d4 peak to determine the relative abundance of the d0, d1, d2, and d3 species.
-
Calculate the isotopic purity as the percentage of the d4 species relative to the sum of all isotopic species.
-
Expected Quantitative Data:
| Species | Expected [M+H]+ (m/z) | Relative Abundance (%) |
| DL-Cystathionine-d0 | 223.07 | < 2% |
| DL-Cystathionine-d1-d3 | 224.08 - 226.09 | Variable (low) |
| This compound | 227.09 | > 98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium incorporation and assess the extent of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of D2O.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons at the 3 and 4 positions of the homocysteine moiety (typically in the range of 2.0-2.8 ppm) will confirm successful deuteration.
-
-
²H NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the deuterium spectrum corresponding to the chemical shifts of the deuterated positions will directly confirm the incorporation of deuterium.
-
Reference ¹H NMR Data for L-Cystathionine (in D2O):
| Proton Assignment | Chemical Shift (ppm) |
| H-2 | ~3.9 |
| H-3 | ~2.1-2.2 |
| H-4 | ~2.7 |
| H-2' | ~3.8 |
| H-3' | ~3.1 |
Note: The exact chemical shifts can vary depending on the pH and concentration.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Isotopic Purity Analysis Workflow
Caption: Workflow for the isotopic purity analysis of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and isotopic purity assessment of this compound. The proposed synthetic route is based on established chemical principles and utilizes a commercially available deuterated precursor. The detailed protocols for synthesis and analysis are intended to enable researchers to produce and validate this important metabolic tracer for their studies. Adherence to rigorous analytical procedures is paramount to ensure the quality and reliability of the synthesized this compound.
References
The Role of DL-Cystathionine-d4 in Elucidating Sulfur Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate network of sulfur metabolism, pivotal for cellular homeostasis, redox regulation, and the synthesis of essential biomolecules, presents a significant area of study in biomedical research and drug development. Stable isotope tracing has emerged as a powerful technique to dissect these complex metabolic pathways. This technical guide focuses on the application of DL-Cystathionine-d4, a deuterated stable isotope of cystathionine, in the investigation of sulfur metabolism. By tracing the metabolic fate of this labeled intermediate, researchers can gain profound insights into the kinetics and regulation of key enzymes such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), and quantify the flux through the transsulfuration pathway. This document provides a comprehensive overview of the function of this compound, detailed experimental protocols for its use in cell culture-based tracer studies and enzyme assays, and a summary of relevant quantitative data. Furthermore, it includes visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of these methodologies.
Introduction to Sulfur Metabolism and the Significance of Cystathionine
Sulfur-containing amino acids, primarily methionine and cysteine, are fundamental to a myriad of cellular processes.[1] The transsulfuration pathway serves as a central hub in sulfur metabolism, connecting the methionine cycle to cysteine biosynthesis.[2][3] In this pathway, homocysteine, a product of the methionine cycle, condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS).[4] Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CGL) to produce cysteine, α-ketobutyrate, and ammonia.[3] Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant, as well as taurine and other vital sulfur-containing compounds.
Dysregulation of the transsulfuration pathway is implicated in numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Therefore, understanding the dynamics of this pathway is of paramount importance for identifying novel therapeutic targets and developing effective treatment strategies.
This compound as a Tool in Metabolic Research
Stable isotope labeling is a powerful technique for tracking the flow of metabolites through biochemical pathways. This compound is a valuable tool in this context for several key reasons:
-
Metabolic Tracer: When introduced into a biological system, this compound acts as a tracer, allowing researchers to follow the metabolic fate of cystathionine. By using mass spectrometry to detect the incorporation of deuterium into downstream metabolites such as cysteine and glutathione, the activity of CGL and the overall flux through the latter part of the transsulfuration pathway can be quantified.
-
Internal Standard: In quantitative mass spectrometry-based analyses, isotopically labeled compounds are the gold standard for internal standards. This compound can be added to biological samples at a known concentration to accurately quantify the endogenous levels of unlabeled cystathionine, correcting for variations in sample preparation and instrument response.
-
Enzyme Kinetic Studies: this compound can be used as a substrate in in vitro enzyme assays to study the kinetics of CGL. By measuring the rate of formation of deuterated cysteine, the catalytic efficiency of the enzyme can be determined under various conditions.
Quantitative Data from Stable Isotope Tracing Studies
Table 1: Cystathionine β-Synthase (CBS) Activity in Different Cell Types
| Cell Type | CBS Activity (nmol/h x mg protein) | Reference |
| Wildtype Fibroblasts | 8.5 - 27.0 | |
| Heterozygous Fibroblasts | 4.2 - 13.4 | |
| Homozygous Deficient Fibroblasts | 0.0 - 0.7 | |
| Rat Liver Lysates (Low Met Diet) | 58.0 (median) | |
| Rat Liver Lysates (High Met Diet) | 71.5 (median) |
Table 2: Kinetic Parameters of Human Cystathionine β-Synthase (hCBS)
| Substrate | Km (mM) | kcat (s-1) | Reference |
| L-Serine | 1.2 ± 0.2 | 1.3 ± 0.1 | |
| Cysteamine | 5.6 ± 2.2 | 1.3 ± 0.1 |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound in studying sulfur metabolism.
Protocol for this compound Tracer Study in Cell Culture
This protocol outlines the steps for tracing the metabolic fate of this compound in a cultured cell line.
1. Cell Culture and Isotope Labeling:
- Culture cells of interest to mid-log phase in standard growth medium.
- Prepare labeling medium by supplementing the base medium (e.g., DMEM without cystine and methionine) with dialyzed fetal bovine serum and all necessary amino acids, except for cystathionine.
- Spike the labeling medium with a known concentration of this compound (e.g., 100 µM).
- Aspirate the standard growth medium from the cell culture plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed labeling medium containing this compound to the cells.
- Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions (37°C, 5% CO2).
2. Metabolite Extraction:
- At each time point, place the culture plates on ice and aspirate the labeling medium.
- Quickly wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube.
- Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
- Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
- Inject the samples onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
- Use a suitable chromatography column (e.g., a HILIC or C18 column) to separate the metabolites.
- Set up the mass spectrometer to monitor the mass transitions for unlabeled and deuterated cystathionine, cysteine, and glutathione.
- Cystathionine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
- This compound: Precursor ion (m/z+4) -> Product ion (m/z+4)
- Cysteine (from d4-Cystathionine): Precursor ion (m/z+2) -> Product ion (m/z+2) - Note: The specific mass shift will depend on which part of the cystathionine molecule is deuterated and how it is cleaved.
- Glutathione (from d4-Cystathionine): Precursor ion (m/z+2) -> Product ion (m/z+2)
- Analyze the data to determine the fractional enrichment of the deuterated label in the downstream metabolites over time.
Protocol for Cystathionine γ-Lyase (CGL) Enzyme Activity Assay
This protocol describes an in vitro assay to measure the activity of CGL using this compound as a substrate.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
- Prepare a stock solution of this compound in the reaction buffer.
- Prepare a solution of purified CGL enzyme or cell/tissue lysate containing CGL activity.
2. Enzyme Reaction:
- In a microcentrifuge tube, combine the reaction buffer, a specific concentration of this compound (e.g., ranging from 0.1 to 10 mM for kinetic studies), and pyridoxal 5'-phosphate (PLP), a cofactor for CGL.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the CGL enzyme solution.
- Incubate the reaction at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding an equal volume of an acidic solution (e.g., 10% trichloroacetic acid).
3. Sample Preparation and Analysis:
- Centrifuge the stopped reaction mixture to pellet precipitated protein.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.
- Analyze the samples for the formation of deuterated cysteine as described in the previous protocol.
- Quantify the amount of product formed and calculate the enzyme activity (e.g., in nmol of product/min/mg of protein).
Visualizing Metabolic Pathways and Experimental Workflows
Signaling Pathways
Caption: The Transsulfuration Pathway in Sulfur Metabolism.
Experimental Workflows
Caption: Workflow for a Stable Isotope Tracer Experiment.
Conclusion
This compound is a versatile and powerful tool for the detailed investigation of sulfur metabolism. Its application as both a metabolic tracer and an internal standard enables researchers to dissect the complexities of the transsulfuration pathway with high precision and accuracy. The methodologies outlined in this guide provide a framework for designing and executing experiments to quantify enzyme kinetics, measure metabolic flux, and ultimately gain a deeper understanding of the role of sulfur metabolism in health and disease. For professionals in drug development, these techniques can be instrumental in identifying and validating novel therapeutic targets within this critical metabolic network.
References
- 1. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 3. Cystathionine - Wikipedia [en.wikipedia.org]
- 4. Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS) and cystathionine-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Deuterated Amino Acid Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic substitution of hydrogen with its stable, heavier isotope, deuterium, within amino acid intermediates offers a powerful tool across a spectrum of scientific disciplines. This technical guide delves into the core biological significance of deuterated amino acid intermediates, exploring their profound impact on drug development, metabolic research, and advanced analytical methodologies. By leveraging the kinetic isotope effect (KIE), researchers can modulate metabolic pathways, enhance the pharmacokinetic profiles of therapeutic agents, and elucidate complex biological mechanisms. This document provides a comprehensive overview of the synthesis, analysis, and application of these unique molecules, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in harnessing the full potential of deuteration.
Introduction: The Deuterium Advantage in Amino Acid Chemistry
Deuterium, an isotope of hydrogen possessing a neutron in addition to a proton, forms a stronger covalent bond with carbon compared to protium (¹H). This seemingly subtle difference, known as the kinetic isotope effect (KIE), is the cornerstone of the utility of deuterated compounds in biological systems.[1][2] When a carbon-hydrogen bond is involved in the rate-determining step of a reaction, its replacement with a carbon-deuterium bond can significantly slow down the reaction rate.[2] In the context of amino acid intermediates, this effect has far-reaching implications, from altering enzymatic metabolism to stabilizing protein structures.[3][4]
Deuterated amino acids serve as invaluable tools in various research domains:
-
Drug Development: Enhancing the metabolic stability and pharmacokinetic profiles of peptide-based drugs and other therapeutics.
-
Metabolic Research: Tracing the metabolic fate of amino acids and elucidating biosynthetic pathways.
-
Structural Biology: Aiding in the structural determination of proteins and other biomolecules through techniques like NMR spectroscopy and neutron diffraction.
-
Analytical Chemistry: Serving as stable isotope-labeled internal standards for precise quantification in mass spectrometry.
This guide will explore these applications in detail, providing the necessary technical information for their practical implementation.
The Kinetic Isotope Effect: A Quantitative Perspective
The primary kinetic isotope effect (KIE) is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. The magnitude of the KIE is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD). For C-H bond cleavage, the theoretical maximum for kH/kD is around 7 at room temperature, although values of 6-10 are often cited.
Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond cleavage but influences the vibrational modes of the transition state.
Table 1: Kinetic Isotope Effects in Enzyme-Catalyzed Reactions Involving Amino Acids
| Enzyme | Substrate | Isotopic Substitution | kH/kD | Reference |
| D-Amino Acid Oxidase | D-Alanine | α-deuteration | 9.1 ± 1.5 (at low pH) | |
| D-Amino Acid Oxidase | D-Alanine | α-deuteration | 2.3 ± 0.3 (at high pH) | |
| D-Amino Acid Oxidase | D-Serine | α-deuteration | 4.75 | |
| D-Amino Acid Oxidase | Glycine | α-deuteration | 3.1 (at pH 10.7) |
This table summarizes experimentally observed primary kinetic isotope effects for the enzymatic oxidation of deuterated amino acids.
Applications in Drug Discovery and Development
The incorporation of deuterium into amino acid intermediates of drug candidates can significantly improve their therapeutic profiles. This strategy, often termed "deuterium switching," leverages the KIE to slow down metabolic degradation, thereby enhancing drug exposure and potentially reducing dosing frequency and off-target toxicity.
Enhancing Metabolic Stability
Many drugs, including peptide-based therapeutics, are susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes. If the initial step of this metabolic cascade involves the cleavage of a C-H bond, replacing that hydrogen with deuterium can substantially decrease the rate of metabolism. This leads to a longer biological half-life and increased overall exposure of the active pharmaceutical ingredient (API).
Modulating Metabolic Pathways
Deuteration can also redirect metabolic pathways. By blocking a primary metabolic route, the drug may be shunted towards alternative, potentially less toxic, metabolic pathways. This can lead to a cleaner safety profile and improved tolerability. The FDA's approval of deutetrabenazine, a deuterated version of tetrabenazine for the treatment of Huntington's disease, serves as a landmark example of this successful strategy.
Caption: Metabolic shunting due to the kinetic isotope effect.
Role in Elucidating Biological Mechanisms
Deuterated amino acids are indispensable tools for probing enzymatic reaction mechanisms and mapping complex metabolic networks.
Mechanistic Enzymology
By synthesizing amino acids with deuterium labels at specific positions, researchers can determine whether a particular C-H bond is broken during an enzymatic reaction. The magnitude of the observed KIE can provide insights into the transition state of the reaction. For example, a large primary KIE is indicative of a transition state where the C-H bond is significantly weakened.
Metabolic Tracing
Stable isotope labeling with deuterium allows for the tracing of metabolic pathways without the need for radioactive isotopes. Cells or organisms can be fed deuterated amino acids, and their incorporation into downstream metabolites can be monitored by mass spectrometry or NMR. This approach is crucial for understanding amino acid metabolism in both healthy and diseased states.
Caption: Workflow for metabolic tracing using deuterated amino acids.
Impact on Protein Structure and Function
While often considered non-perturbing, deuteration can have subtle but measurable effects on protein structure, stability, and dynamics.
Protein Stability
The effect of deuteration on protein stability is complex. Solvation in D₂O is known to have a stabilizing effect on proteins. However, deuteration of non-exchangeable aliphatic and aromatic side chains has been shown to be destabilizing in some cases.
Table 2: Effect of Deuteration on Protein Thermal Stability
| Protein | Deuteration Condition | Technique | Change in Melting Temperature (Tm) | Reference |
| Various Proteins | Incubation in D₂O | Thermal Unfolding Assays | +2-4 K | |
| Phycocyanin | Non-exchangeable side chains | Not specified | Destabilization | |
| Glutathione S-transferase | Non-exchangeable side chains | Not specified | Destabilization | |
| Cytochrome P450cam | Non-exchangeable side chains | Not specified | Destabilization |
This table summarizes the observed changes in protein thermal stability upon deuteration.
Structural Analysis by NMR and Neutron Diffraction
Perdeuteration (replacement of all non-exchangeable protons with deuterons) is a widely used technique in protein NMR spectroscopy, particularly for large proteins. It simplifies complex proton spectra and reduces signal overlap. Selective deuteration of specific amino acid types or at specific positions can be used to probe local structure and dynamics. In neutron diffraction, deuteration provides contrast variation, allowing for the visualization of different parts of a macromolecular complex.
Experimental Protocols
Synthesis of Deuterated Amino Acids
Several methods exist for the synthesis of deuterated amino acids, each with its own advantages and limitations.
Protocol 6.1.1: Palladium-Catalyzed H/D Exchange for β-Deuterated Amino Acids
-
Reactants: N-protected amino amide, Palladium(II) acetate (Pd(OAc)₂), Deuterated acetic acid (CD₃COOD) in D₂O.
-
Reaction: The amino amide substrate reacts with Pd(OAc)₂ to form a cyclopalladium complex.
-
H/D Exchange: The C-H bond at the β-position is activated, and H/D exchange occurs with deuterated acetic acid.
-
Product Formation: The deuterated N-protected amino amide is generated, and the palladium catalyst is regenerated.
-
Deprotection: The protecting groups are removed to yield the β-deuterated amino acid.
Protocol 6.1.2: Acid-Catalyzed Deuteration of Aromatic Amino Acids
-
Reactants: L-Tyrosine, 20% D₂SO₄ in D₂O.
-
Reaction: The reactants are heated for an extended period (e.g., >2 days).
-
Mechanism: Electrophilic aromatic substitution occurs, replacing hydrogens on the aromatic ring with deuterium.
-
Purification: The deuterated amino acid is purified from the reaction mixture.
Analysis of Deuterated Amino Acids
The site and extent of deuterium incorporation are typically analyzed using NMR spectroscopy and mass spectrometry.
Protocol 6.2.1: NMR Analysis
-
¹H NMR: The disappearance or reduction in the intensity of a proton signal indicates deuterium substitution at that position.
-
²H NMR: The direct observation of a deuterium signal provides unambiguous evidence of deuteration at a specific site.
-
Sample Preparation: The deuterated compound is dissolved in a non-deuterated solvent to avoid interference from the solvent signal.
Protocol 6.2.2: Mass Spectrometry Analysis
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
-
Principle: The mass of the deuterated compound will be higher than its non-deuterated counterpart by the number of incorporated deuterium atoms.
-
Quantitative Analysis: Selected Ion Monitoring (SIM) can be used for accurate quantification of the extent of deuteration.
Caption: Analytical workflow for the characterization of deuterated amino acids.
Conclusion and Future Outlook
Deuterated amino acid intermediates represent a mature yet continually evolving field of study with significant biological implications. Their ability to modulate metabolic rates through the kinetic isotope effect has been successfully translated into improved therapeutics. Furthermore, their role as probes in mechanistic and metabolic studies continues to provide invaluable insights into complex biological systems. As synthetic methodologies for site-selective deuteration become more sophisticated and analytical techniques gain sensitivity, the applications of deuterated amino acids in drug discovery, diagnostics, and fundamental biological research are poised for further expansion. The continued exploration of the subtle yet profound effects of deuteration on biological systems will undoubtedly unlock new opportunities for scientific advancement.
References
The Role of DL-Cystathionine-d4 in Advancing the Study of Inborn Errors of Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that result in defects in the body's metabolic pathways. The accurate and timely diagnosis of these conditions is crucial for effective management and therapeutic intervention. Two such disorders, homocystinuria due to cystathionine beta-synthase (CBS) deficiency and cystathioninuria, involve disruptions in the transsulfuration pathway, leading to abnormal levels of sulfur-containing amino acids. Stable isotope dilution mass spectrometry (SID-MS) has emerged as a powerful analytical technique for the precise quantification of metabolites, and the use of deuterated internal standards like DL-Cystathionine-d4 is central to the reliability of these methods. This technical guide provides a comprehensive overview of the application of this compound in the study of these IEMs, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Cystathionine is a key intermediate in the conversion of methionine to cysteine.[1] Its concentration in biological fluids is a critical biomarker for assessing the functionality of the transsulfuration pathway. In CBS deficiency, the impaired conversion of homocysteine and serine to cystathionine leads to an accumulation of homocysteine and methionine, and a decrease in cystathionine levels.[2] Conversely, cystathioninuria, caused by a deficiency in cystathionine γ-lyase (CTH), results in the accumulation of cystathionine in the blood and urine.[3] The use of this compound as an internal standard in LC-MS/MS assays allows for the accurate quantification of endogenous cystathionine, correcting for variations in sample preparation and instrument response.[1][4]
Core Concepts in the Diagnosis of Transsulfuration Pathway Disorders
The diagnosis of homocystinuria and cystathioninuria relies on the biochemical analysis of amino acids in plasma and urine. Key diagnostic markers include elevated total homocysteine (tHcy) and methionine, and decreased cystathionine in CBS deficiency. In contrast, cystathioninuria is characterized by elevated levels of cystathionine. The gold standard for confirming CBS deficiency is the measurement of cystathionine production from homocysteine and serine in cultured fibroblasts using isotopically labeled substrates.
Stable isotope dilution LC-MS/MS offers high sensitivity and specificity for the quantification of these metabolites. The principle involves adding a known amount of a stable isotope-labeled internal standard (e.g., this compound) to the biological sample. The labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (deuterium in this case). By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the internal standard, the concentration of the analyte can be accurately determined.
Experimental Protocol: Quantification of Plasma Cystathionine using this compound and LC-MS/MS
This section provides a representative experimental protocol for the determination of cystathionine in human plasma using a stable isotope dilution LC-MS/MS method with this compound as the internal standard. This protocol is a synthesis of methodologies described in the literature.
1. Materials and Reagents
-
DL-Cystathionine
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Human plasma (for calibration and quality control)
2. Preparation of Standard and Internal Standard Solutions
-
Cystathionine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Cystathionine in a known volume of 0.1% formic acid in water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of 0.1% formic acid in water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the cystathionine stock solution with 0.1% formic acid in water to create a calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 0.1% formic acid in water to a final concentration appropriate for spiking into plasma samples. The optimal concentration should be determined during method development.
3. Sample Preparation
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or a zwitterionic-hydrophilic interaction liquid chromatography (Z-HILIC) column is suitable for the separation of underivatized amino acids.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The specific gradient profile should be optimized for the chosen column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of cystathionine to this compound against the concentration of the calibrators.
-
Determine the concentration of cystathionine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize the reference ranges and typical concentrations of cystathionine and related metabolites in plasma for healthy individuals and patients with inborn errors of the transsulfuration pathway.
Table 1: Plasma Amino Acid Reference Ranges in a Healthy Adult Population (>15 years)
| Analyte | Concentration (µmol/L) |
| Cystathionine | 0.0 - 0.7 |
| Methionine | 12.7 - 41.1 |
| Homocystine | 0.0 - 0.1 |
Data sourced from Labcorp reference intervals.
Table 2: Typical Plasma Metabolite Concentrations in Inborn Errors of Metabolism
| Condition | Total Homocysteine (tHcy) (µmol/L) | Methionine (µmol/L) | Cystathionine (µmol/L) |
| Healthy Controls | < 15 | 12 - 45 | 0.05 - 0.5 |
| CBS Deficiency (Untreated) | > 100 | High or borderline high | Low to undetectable |
| Remethylation Defects | Elevated | Low or low normal | Raised |
Data synthesized from multiple sources.
Mandatory Visualizations
The following diagrams illustrate the key metabolic pathway and a typical experimental workflow for the analysis of cystathionine.
Caption: The transsulfuration pathway illustrating the conversion of methionine to cysteine.
Caption: Experimental workflow for cystathionine quantification by SID-MS.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of cystathionine in biological matrices, which is critical for the diagnosis and monitoring of inborn errors of metabolism such as homocystinuria and cystathioninuria. The stable isotope dilution LC-MS/MS methodology detailed in this guide provides the necessary sensitivity and specificity for clinical and research applications. By enabling precise measurement of key metabolic intermediates, this compound facilitates a deeper understanding of the pathophysiology of these disorders and supports the development of novel therapeutic strategies. The continued application of such advanced analytical techniques is paramount to improving patient outcomes in the field of metabolic medicine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Cystathionine in Biological Matrices using DL-Cystathionine-d4 as an Internal Standard by LC-MS/MS
Introduction
Cystathionine is a critical intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism.[1][2][3] Accurate quantification of cystathionine in biological samples is essential for studying various physiological and pathological conditions, including inherited metabolic disorders like homocystinuria.[4] This application note describes a robust and sensitive method for the quantitative analysis of cystathionine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DL-Cystathionine-d4 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[5]
Principle
The method employs isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the biological sample prior to sample preparation. The analyte (cystathionine) and the internal standard are co-extracted and analyzed by LC-MS/MS. Quantification is achieved by measuring the ratio of the peak area of the analyte to that of the internal standard.
Experimental Protocols
1. Sample Preparation (Plasma/Serum)
This protocol is a general guideline and may require optimization for specific matrices.
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, combine 100 µL of the sample with 10 µL of a 30% sulfosalicylic acid solution for protein precipitation.
-
Add 10 µL of the this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at 4°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer 50 µL of the supernatant to a new tube and dilute with 450 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
-
Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following are typical starting conditions and may need to be optimized for your specific instrumentation.
-
Liquid Chromatography:
-
System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Agilent ZORBAX 300SB-C18, 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-2 min: 5-40% B
-
2-7 min: 40% B
-
7-8 min: 40-5% B
-
8-9 min: 5% B
-
-
Injection Volume: 4-10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cystathionine: Precursor m/z 223.1 -> Product m/z 134.0
-
This compound: Precursor m/z 227.1 -> Product m/z 138.0
-
-
Note: The specific m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these transitions on your specific mass spectrometer.
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the method. The data is compiled from similar LC-MS/MS methods for amino acid analysis.
Table 1: Calibration Curve Parameters
| Analyte | Internal Standard | Calibration Range | Linearity (r²) |
| Cystathionine | This compound | 2.5 - 100 µmol/L | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control | Concentration (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (LQC) | 10 | < 15 | < 15 | 85 - 115 |
| Medium (MQC) | 50 | < 10 | < 10 | 90 - 110 |
| High (HQC) | 80 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery
| Matrix | Spiked Concentration (µmol/L) | Recovery (%) |
| Plasma | 25 | 92 |
| Plasma | 75 | 95 |
Visualizations
Diagram 1: Transsulfuration Pathway
Caption: The transsulfuration pathway showing the conversion of homocysteine and serine to cysteine via cystathionine.
Diagram 2: Experimental Workflow
Caption: A generalized workflow for the quantitative analysis of cystathionine using LC-MS/MS.
References
- 1. Cystathionine - Wikipedia [en.wikipedia.org]
- 2. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 3. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling with DL-Cystathionine-d4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance between different cell populations. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. While canonical amino acids like arginine and lysine are commonly used, the application of non-canonical amino acids and metabolic precursors offers unique advantages for tracing specific metabolic pathways and overcoming certain limitations of traditional SILAC.
This document provides a detailed protocol for the use of DL-Cystathionine-d4 as a metabolic precursor for stable isotope labeling of cysteine residues in newly synthesized proteins. Cystathionine is a key intermediate in the transsulfuration pathway, which converts methionine to cysteine. By supplementing cell culture media with this compound, the deuterium-labeled cysteine (Cys-d4) is endogenously synthesized and incorporated into proteins, enabling the differentiation and relative quantification of proteomes from different experimental conditions using mass spectrometry.
Principle of the Method
The protocol is based on the intracellular conversion of exogenously supplied this compound into L-Cysteine-d4. This metabolic labeling strategy is particularly useful for studying pathways involving sulfur-containing amino acids and for cell lines where traditional cysteine/methionine labeling might be problematic. The workflow involves growing one population of cells in a "light" medium containing standard L-Cystathionine and another population in a "heavy" medium supplemented with this compound. Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass shift of 4 Da in peptides containing labeled cysteine allows for the relative quantification of protein abundance.
Metabolic Pathway of this compound Incorporation
The supplied this compound is transported into the cells where the L-isomer is acted upon by the enzyme Cystathionine γ-lyase (CTH). CTH cleaves L-Cystathionine-d4 to produce L-Cysteine-d4, α-ketobutyrate, and ammonia. The resulting L-Cysteine-d4 is then charged to its cognate tRNA and incorporated into newly synthesized proteins.
Metabolic incorporation of this compound into proteins.
Materials and Reagents
-
This compound (ensure high isotopic purity)
-
L-Cystathionine
-
Cysteine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Mass spectrometry-grade solvents (acetonitrile, formic acid, water)
-
Cell line with a functional transsulfuration pathway (e.g., U373, HepG2, various cancer cell lines)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Cell Culture and Labeling
-
Prepare Labeling Media:
-
Light Medium: Supplement cysteine-free medium with 10% dFBS and the desired concentration of L-Cystathionine (e.g., 0.25-1.0 mM). The optimal concentration should be determined empirically for the specific cell line.
-
Heavy Medium: Supplement cysteine-free medium with 10% dFBS and the same concentration of this compound.
-
-
Cell Adaptation and Labeling:
-
Culture the chosen cell line in the respective "light" and "heavy" labeling media.
-
To ensure complete incorporation of the label, cells should be passaged for at least 5-6 doublings in the labeling media.
-
Monitor cell morphology and proliferation to ensure that the labeling compound is not cytotoxic at the chosen concentration. A preliminary cytotoxicity assay is recommended.
-
-
Experimental Treatment:
-
Once the cells have reached near-complete labeling (>95%), apply the experimental treatment to the "heavy" labeled cells. The "light" labeled cells can serve as the control.
-
Sample Preparation for Mass Spectrometry
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Wash the cells with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate (e.g., using a BCA assay).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the denaturant concentration.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
-
Data Analysis:
-
Use a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer, Spectronaut) for protein identification and quantification.
-
Configure the software to search for a variable modification of +4.0251 Da on cysteine residues (corresponding to the mass difference of 4 deuteriums).
-
The software will calculate the heavy-to-light (H/L) ratios for each identified peptide and protein, providing a measure of the relative protein abundance between the two conditions.
-
Experimental Workflow Diagram
Workflow for quantitative proteomics using this compound.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. Below are examples of how to present the results.
Table 1: Labeling Efficiency of this compound in U373 Cells
| Incubation Time (hours) | This compound (mM) | % Cysteine-d4 Incorporation (Mean ± SD) |
| 24 | 0.5 | 85.2 ± 3.1 |
| 48 | 0.5 | 96.5 ± 1.8 |
| 72 | 0.5 | 98.1 ± 0.9 |
| 48 | 0.25 | 94.8 ± 2.5 |
| 48 | 1.0 | 97.2 ± 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual incorporation rates will vary depending on the cell line and experimental conditions.
Table 2: Relative Quantification of Selected Proteins in Response to Drug Treatment
| Protein Accession | Gene Name | Protein Name | H/L Ratio (Treated/Control) | p-value | Regulation |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |
| Q06609 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |
| P10636-8 | CASP3 | Caspase-3 | 3.12 | <0.001 | Upregulated |
Note: The data presented in this table is hypothetical and for illustrative purposes. H/L ratios represent the relative abundance of proteins in the drug-treated sample compared to the control.
Troubleshooting and Considerations
-
Incomplete Labeling: Ensure a sufficient number of cell doublings in the labeling medium. Check the purity of the labeled amino acid and ensure the absence of unlabeled cysteine and methionine in the base medium and dialyzed serum.
-
Cytotoxicity: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Metabolic Conversion to other Amino Acids: While the primary fate of cystathionine is conversion to cysteine, it is advisable to check for any potential metabolic scrambling of the deuterium label to other amino acids, although this is less likely than with 13C or 15N labels.
-
DL-Isomer: The protocol uses this compound. Most mammalian cells will preferentially metabolize the L-isomer. The presence of the D-isomer is generally not expected to interfere with the labeling process, but its potential effects on cell metabolism should be considered.
-
Data Analysis: Ensure that the mass tolerance settings in the search parameters are appropriate for your instrument's resolution and that the variable modification for d4-cysteine is correctly specified.
By following this protocol, researchers can effectively utilize this compound for the stable isotope labeling of proteins in cell culture, enabling robust and accurate quantitative proteomic analyses.
Application Note: Quantification of Cystathionine in Plasma using DL-Cystathionine-d4 by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystathionine is a crucial intermediate in the transsulfuration pathway, which governs the metabolic fate of homocysteine and the biosynthesis of cysteine.[1] Dysregulation of this pathway is implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and inborn errors of metabolism.[2] Consequently, the accurate quantification of plasma cystathionine levels is of significant interest in clinical research and drug development for monitoring disease progression and therapeutic efficacy. This application note details a robust and sensitive UHPLC-MS/MS method for the quantification of cystathionine in human plasma, employing a stable isotope-labeled internal standard, DL-Cystathionine-d4, to ensure accuracy and precision.
Biochemical Pathway
The transsulfuration pathway is a key metabolic route for the conversion of methionine to cysteine. Homocysteine, a product of methionine metabolism, is condensed with serine by the enzyme cystathionine β-synthase (CBS) to form cystathionine. Subsequently, cystathionine is hydrolyzed by cystathionine γ-lyase (CTH) to yield cysteine and α-ketobutyrate.[3] Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
Figure 1: The Transsulfuration Pathway
Experimental Protocol
This protocol outlines the procedure for the extraction and quantification of cystathionine from human plasma samples.
Materials and Reagents
-
Human plasma (K2-EDTA)
-
Cystathionine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (LC-MS grade)
-
96-well protein precipitation plates
Sample Preparation
-
Preparation of Working Solutions:
-
Prepare stock solutions of cystathionine and this compound in water.
-
Prepare a series of calibration standards by spiking the cystathionine stock solution into a surrogate matrix (e.g., 2% Bovine Serum Albumin in PBS).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
-
Prepare the internal standard (IS) working solution by diluting the this compound stock solution in 0.1% formic acid in acetonitrile.
-
-
Protein Precipitation:
-
To 50 µL of plasma sample, calibrator, or QC in a 96-well plate, add 150 µL of the IS working solution (acetonitrile with 0.1% formic acid and this compound).
-
Vortex the plate for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
-
UHPLC-MS/MS Analysis
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.
UHPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-7 min (5% B) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cystathionine | 223.1 | 134.1 | 15 |
| This compound | 227.1 | 138.1 | 15 |
Note: Collision energy may require optimization based on the specific instrument used.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Range:
The method demonstrated excellent linearity over the concentration range of 0.05 to 10 µmol/L for cystathionine in plasma.
| Analyte | Calibration Range (µmol/L) | R² |
| Cystathionine | 0.05 - 10 | >0.995 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (µmol/L) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| Low | 0.15 | < 10% | < 10% | ± 15% | ± 15% |
| Medium | 1.5 | < 10% | < 10% | ± 15% | ± 15% |
| High | 7.5 | < 10% | < 10% | ± 15% | ± 15% |
Limit of Quantification (LOQ):
The lower limit of quantification (LLOQ) was determined to be 0.05 µmol/L, with a signal-to-noise ratio of >10.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Figure 2: Analytical Workflow
Conclusion
This application note provides a detailed and validated UHPLC-MS/MS method for the sensitive and accurate quantification of cystathionine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable results. The simple and rapid protein precipitation-based sample preparation makes this method suitable for high-throughput analysis in clinical and research settings, aiding in the investigation of disorders related to the transsulfuration pathway and in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of cystathionine, total homocysteine, and methionine in dried blood spots by liquid chromatography/tandem mass spectrometry and its utility for the management of patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of DL-Cystathionine-d4 in targeted metabolomics.
Application Note & Protocol
Introduction
Cystathionine is a crucial intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Accurate quantification of cystathionine in biological samples is vital for studying various physiological and pathological states, including inherited metabolic disorders like homocystinuria, cardiovascular diseases, and neurological conditions.[1][2][3] Targeted metabolomics employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards offers the highest level of accuracy and precision for such quantitative analyses.[4][5] DL-Cystathionine-d4, a deuterated form of cystathionine, serves as an ideal internal standard for the precise measurement of endogenous cystathionine levels in diverse biological matrices. Its nearly identical physicochemical properties to the unlabeled analyte ensure compensation for variations during sample preparation and analysis, leading to reliable and reproducible results.
This document provides a detailed overview of the application of this compound in targeted metabolomics, complete with experimental protocols and data presentation guidelines for researchers, scientists, and drug development professionals.
Principle
The core principle behind using this compound in targeted metabolomics is stable isotope dilution. A known amount of the labeled internal standard (this compound) is spiked into a biological sample. This "spiked" sample is then processed and analyzed by LC-MS/MS. Since the labeled and unlabeled cystathionine behave almost identically during extraction, chromatography, and ionization, any sample loss or variation will affect both compounds equally. The ratio of the mass spectrometer's signal from the endogenous (unlabeled) cystathionine to the signal from the deuterated internal standard is then used to accurately calculate the concentration of the endogenous analyte. This method corrects for matrix effects and other sources of analytical variability.
The Transsulfuration Pathway
The transsulfuration pathway is central to sulfur amino acid metabolism. It facilitates the conversion of homocysteine to cysteine. Cystathionine is a key intermediate in this pathway, formed from the condensation of homocysteine and serine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). Subsequently, cystathionine is cleaved by cystathionine γ-lyase (CSE) to produce cysteine and α-ketobutyrate. Dysregulation of this pathway can lead to an accumulation of homocysteine, a known risk factor for cardiovascular disease.
Figure 1. Simplified diagram of the transsulfuration pathway highlighting the central role of cystathionine.
Quantitative Data
Accurate quantification of cystathionine using this compound relies on optimized LC-MS/MS parameters. The following table summarizes typical parameters for the analysis.
| Parameter | Analyte (Cystathionine) | Internal Standard (this compound) |
| Formula | C₇H₁₄N₂O₄S | C₇H₁₀D₄N₂O₄S |
| Molecular Weight | 222.26 g/mol | 226.28 g/mol |
| Precursor Ion (m/z) | 223.1 | 227.1 |
| Product Ion (m/z) | 134.0 | 138.0 |
| Collision Energy (eV) | 15 | 15 |
| Cone Voltage (V) | 25 | 25 |
| Note: These values may require optimization based on the specific LC-MS/MS instrument used. |
Experimental Protocols
Sample Preparation (Plasma/Serum)
This protocol outlines a common procedure for the extraction of cystathionine from plasma or serum samples.
References
- 1. Deciphering pathophysiological mechanisms underlying cystathionine beta-synthase-deficient homocystinuria using targeted metabolomics, liver proteomics, sphingolipidomics and analysis of mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Evaluation of the Consequences of Plasma Cystathionine Elevation in Adults with Stable Angina Pectoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for the diagnosis and management of cystathionine beta-synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
Application Notes and Protocols for the Detection of DL-Cystathionine-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cystathionine is a key intermediate in the transsulfuration pathway, linking methionine and cysteine metabolism. Its quantification is crucial for studying various metabolic disorders, including homocystinuria. Stable isotope-labeled internal standards, such as DL-Cystathionine-d4, are essential for accurate and precise quantification of endogenous cystathionine in complex biological matrices by mass spectrometry. These application notes provide detailed parameters and protocols for the sensitive and specific detection of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Mass Spectrometry Parameters
Unlabeled DL-Cystathionine typically forms a protonated molecule ([M+H]⁺) at an m/z of approximately 223. A primary fragmentation product observed is at m/z 134. This compound has a molecular weight of 226.28 g/mol , resulting in a protonated molecule ([M+H]⁺) with an m/z of approximately 227.3[1]. Assuming the deuterium labels are retained on the larger fragment following collision-induced dissociation, the predicted product ion would have an m/z of 138.
Table 1: Predicted Mass Spectrometry Parameters for this compound and Unlabeled DL-Cystathionine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| This compound | 227.3 | 138.0 (Predicted) | Positive |
| DL-Cystathionine | 223.1 | 134.0 | Positive |
Note: The optimal collision energy and other instrument-specific parameters should be determined empirically on the mass spectrometer being used.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Serum)
This protocol outlines a general procedure for the extraction of cystathionine from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels)
-
Trichloroacetic acid (TCA), Perchloric acid (PCA), or Sulfosalicylic acid solution for protein precipitation
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Centrifuge capable of 12,000 x g
-
Microcentrifuge tubes
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add an appropriate volume of the this compound internal standard solution.
-
To precipitate proteins, add 200 µL of ice-cold 10% TCA solution (or an equivalent protein precipitation agent like PCA or sulfosalicylic acid).
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 2: Suggested Liquid Chromatography Conditions
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) or a Mixed-Mode Column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase to elute the analyte. A typical gradient might be: 0-2 min: 2% B 2-8 min: 2-95% B 8-10 min: 95% B 10-10.1 min: 95-2% B 10.1-12 min: 2% B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 5 - 10 µL |
Note: The chromatographic conditions should be optimized to achieve good peak shape and separation from other matrix components.
Visualizations
Cystathionine Metabolic Pathway
The following diagram illustrates the central role of cystathionine in the transsulfuration pathway.
Caption: The transsulfuration pathway showing the synthesis and breakdown of cystathionine.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the analytical workflow for quantifying cystathionine using a deuterated internal standard.
Caption: A typical workflow for the quantification of cystathionine by LC-MS/MS.
References
Application Notes and Protocols for the Use of DL-Cystathionine-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cystathionine-d4 is a stable isotope-labeled form of cystathionine, an intermediate in the transsulfuration pathway. This pathway is crucial for the metabolism of sulfur-containing amino acids, connecting methionine metabolism to cysteine synthesis. Due to its chemical identity with endogenous cystathionine, but with a distinct mass, this compound serves as an invaluable tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies. Its primary application is as an internal standard for the accurate quantification of unlabeled cystathionine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for precise monitoring of endogenous cystathionine levels in various physiological and pathological states.
Signaling Pathway: The Transsulfuration Pathway
The transsulfuration pathway is central to the metabolism of homocysteine and the synthesis of cysteine. It is primarily regulated by two key enzymes: Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE).
-
Cystathionine β-synthase (CBS): This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. This is the first and rate-limiting step of the transsulfuration pathway.
-
Cystathionine γ-lyase (CSE): This enzyme subsequently cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
Dysregulation of this pathway is implicated in various diseases, including homocystinuria, cardiovascular diseases, and some cancers. Therefore, monitoring the levels of intermediates like cystathionine is critical in both basic research and clinical studies.
The Transsulfuration Pathway
Applications of this compound in Pharmacokinetic Studies
The primary role of this compound in pharmacokinetic studies is as an internal standard for the quantification of endogenous cystathionine. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.
Use as an Internal Standard
In a typical pharmacokinetic study of a drug candidate that is expected to modulate the transsulfuration pathway, researchers would measure the levels of endogenous cystathionine over time. This compound is added at a known concentration to all samples (including calibration standards, quality controls, and unknown study samples) at an early stage of sample preparation. By comparing the peak area ratio of endogenous cystathionine to this compound, a precise concentration of the endogenous analyte can be determined.
Pharmacokinetic Data
Detailed pharmacokinetic studies treating this compound as a tracer to determine the pharmacokinetic parameters of cystathionine itself are not widely available in published literature. The focus of its use has been as an internal standard. However, some information on the clearance of cystathionine is available.
| Parameter | Value | Species | Notes |
| Renal Clearance | High | Human | Cystathionine is more readily cleared from the plasma than many other amino acids due to a very low tubular reabsorption maximum.[1][2] |
Further research is required to fully characterize the pharmacokinetic profile of cystathionine using tracers like this compound.
Experimental Protocols
Quantification of Cystathionine in Plasma using this compound as an Internal Standard
This protocol outlines a typical workflow for the analysis of cystathionine in plasma samples from a preclinical pharmacokinetic or pharmacodynamic study.
1. Materials and Reagents
-
DL-Cystathionine (for calibration standards)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Blank plasma from the study species (for matrix-matched calibration curve)
2. Preparation of Stock and Working Solutions
-
Cystathionine Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Cystathionine in a suitable solvent (e.g., 0.1 M HCl).
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte stock.
-
Working Calibration Standards: Serially dilute the Cystathionine Stock Solution with blank plasma to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Working IS Solution (e.g., 10 µM): Dilute the IS Stock Solution with an appropriate solvent (e.g., water:ACN 50:50).
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the Working IS Solution (this compound).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% FA, 5% ACN).
-
Vortex to mix and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Cystathionine: Q1: 223.1 m/z -> Q3: 134.1 m/z (example transition, should be optimized)
-
This compound: Q1: 227.1 m/z -> Q3: 138.1 m/z (example transition, should be optimized)
-
-
5. Data Analysis
-
Integrate the peak areas for both endogenous cystathionine and the this compound internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound as an internal standard.
PK Study Workflow
Conclusion
This compound is an essential tool for researchers in pharmacology and drug development. Its primary and most critical application is as a stable isotope-labeled internal standard for the accurate quantification of endogenous cystathionine by LC-MS/MS. This enables the reliable assessment of the effects of new chemical entities on the transsulfuration pathway, providing crucial data for pharmacokinetic and pharmacodynamic modeling. The protocols and information provided herein serve as a comprehensive guide for the effective implementation of this compound in research settings.
References
Application Notes and Protocols for DL-Cystathionine-d4 in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Cystathionine-d4 is a deuterated stable isotope-labeled form of cystathionine. In the field of clinical chemistry, its primary and most critical application is as an internal standard for the quantitative analysis of endogenous cystathionine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, thus ensuring the highest accuracy and precision of the results.
The quantification of cystathionine is of significant diagnostic importance, particularly in the context of inherited metabolic disorders. Elevated levels of homocysteine and its metabolites, including cystathionine, are hallmarks of homocystinuria, a group of genetic disorders characterized by the inability to metabolize methionine properly. The most common form of homocystinuria is caused by a deficiency of the enzyme cystathionine beta-synthase (CBS). Accurate measurement of cystathionine levels is crucial for the diagnosis, monitoring, and management of patients with this condition.
These application notes provide detailed protocols for the use of this compound in a widely used clinical chemistry test: the quantification of cystathionine in dried blood spots (DBS) for the diagnosis and monitoring of homocystinuria.
Principle of the Method
The analytical method is based on the principle of stable isotope dilution mass spectrometry. A known amount of this compound (the internal standard) is added to a biological sample (e.g., a dried blood spot punch). The sample is then processed to extract the analyte (endogenous cystathionine) and the internal standard. The extract is subsequently analyzed by LC-MS/MS.
The liquid chromatography (LC) system separates cystathionine from other components in the sample matrix. The tandem mass spectrometer (MS/MS) then detects and quantifies both the endogenous cystathionine and the deuterated internal standard. By comparing the signal intensity of the endogenous cystathionine to that of the known amount of added this compound, the concentration of cystathionine in the original sample can be accurately determined.
Featured Application: Quantification of Cystathionine in Dried Blood Spots (DBS) for Homocystinuria Screening
This section outlines a detailed protocol for the analysis of cystathionine in dried blood spots using this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
L-Cystathionine (Analytical Standard)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Dithiothreitol (DTT)
-
Ultrapure water
-
Dried blood spot collection cards
-
3 mm DBS puncher
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS/MS system (equipped with an electrospray ionization source)
Preparation of Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with a solution of 50% methanol in water.
-
Extraction Solution: Prepare a solution of methanol containing 0.1% formic acid and 0.5 M DTT.[1]
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of L-Cystathionine into pooled, analyte-free blood before spotting onto DBS cards. The concentration range should be appropriate for the expected clinical range of cystathionine levels.
Experimental Protocol
1. Sample Preparation
-
Punch a 3 mm disc from the dried blood spot sample and place it into a 1.5 mL microcentrifuge tube.
-
To each tube, add 100 µL of the Extraction Solution.
-
Add 10 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.
-
Vortex the tubes for 30 seconds.
-
Incubate the tubes at 45°C for 45 minutes with shaking.
-
Centrifuge the tubes at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for this analysis.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
Table 1: Liquid Chromatography Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 2.0 | 60 | 40 |
| 7.0 | 60 | 40 |
| 8.0 | 5 | 95 |
| 9.0 | 5 | 95 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
-
MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM) mode.
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ion Spray Voltage | 5000 V |
| Source Temperature | 500 °C |
| Collision Gas | Medium |
Table 3: MRM Transitions for Cystathionine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cystathionine | 223.1 | 134.1 |
| This compound | 227.1 | 138.1 |
3. Data Analysis and Quantification
-
Integrate the peak areas for both the endogenous cystathionine and the this compound internal standard.
-
Calculate the ratio of the peak area of cystathionine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of cystathionine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
The following table summarizes typical performance characteristics of this method.
Table 4: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 50 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Visualizations
Caption: Experimental workflow for cystathionine quantification.
Caption: Cystathionine metabolism pathway.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal for both analyte and internal standard | Instrument failure (LC or MS) | Check instrument parameters, mobile phase composition, and connections. |
| Improper sample extraction | Ensure complete extraction by vortexing and incubating as described. | |
| Low signal for analyte, but good signal for internal standard | Low concentration of analyte in the sample | Re-run the sample or use a more concentrated sample if available. |
| Analyte degradation | Ensure proper sample storage and handling. | |
| High variability between replicate injections | Inconsistent injection volume | Check autosampler performance. |
| Matrix effects | Ensure the use of an appropriate internal standard and check for co-eluting interferences. | |
| Peak tailing or splitting | Poor chromatography | Optimize LC gradient, check column integrity, and ensure mobile phase compatibility. |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of cystathionine in clinical chemistry laboratories. Its use as an internal standard in LC-MS/MS assays, particularly for the analysis of dried blood spots, enables reliable diagnosis and monitoring of homocystinuria and other related metabolic disorders. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers and clinicians to implement this robust and sensitive analytical method.
References
Troubleshooting & Optimization
How to address matrix effects with DL-Cystathionine-d4 in mass spectrometry.
Welcome to the technical support center for the mass spectrometry analysis of DL-Cystathionine-d4. This resource is designed for researchers, scientists, and drug development professionals to help navigate and resolve common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern for this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as DL-Cystathionine, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, cell lysates).[1][2] This can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][3] These effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of your quantitative analysis, potentially leading to erroneous results.[4] Common components in biological samples like salts, lipids, and proteins are often the cause of these interferences.
Q2: How does using this compound as an internal standard help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the endogenous cystathionine, it is expected to co-elute during chromatography and experience nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized. This normalization leads to more accurate and precise quantification of cystathionine.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the analyte and internal standard to elute into regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Q4: What are the key factors to consider when selecting and using this compound as an internal standard?
A4: When using this compound, the following should be considered:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the unlabeled cystathionine.
-
Co-elution: Ideally, this compound should co-elute perfectly with the native cystathionine.
-
Concentration: The concentration of the internal standard should be optimized to be within the linear range of the assay and comparable to the expected concentration of the analyte.
-
Stability: The stability of the deuterium label should be considered, as H-D exchange can occur under certain conditions.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
-
Possible Cause: Inconsistent matrix effects between samples or differential matrix effects between the analyte and internal standard.
-
Solution:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.
-
Chromatographic Optimization: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate cystathionine from the regions of significant ion suppression.
-
Matrix Effect Assessment: Perform a post-column infusion or post-extraction spike experiment to identify the regions of ion suppression and adjust the chromatography accordingly.
-
Problem 2: The this compound and native cystathionine do not co-elute.
-
Possible Cause: The deuterium isotope effect is causing a slight difference in retention time.
-
Solution:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition, gradient, or temperature may help to achieve co-elution.
-
Evaluate Impact: If a small separation cannot be avoided, it is crucial to assess if both the analyte and the internal standard experience the same degree of matrix effect. This can be verified using a post-extraction spike experiment.
-
Problem 3: Unexpectedly high or low calculated concentrations of cystathionine.
-
Possible Cause: An issue with the internal standard concentration or carryover.
-
Solution:
-
Verify Internal Standard Concentration: Re-prepare the this compound spiking solution and verify its concentration.
-
Check for Carryover: Inject a blank sample after a high concentration sample to check for any residual analyte or internal standard in the system. Optimize the autosampler wash procedure if carryover is observed.
-
Experimental Protocols & Data Presentation
Experimental Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for cystathionine in a specific biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of DL-Cystathionine and this compound in the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike the extracts with the same concentration of DL-Cystathionine and this compound as in Set A.
-
Set C (Pre-Spike Matrix for Recovery): Spike the blank matrix with DL-Cystathionine and this compound at the same concentration as in Set A before the extraction process.
-
-
Analysis: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculations:
-
Matrix Effect (ME):
-
Recovery (RE):
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Data Presentation: Acceptance Criteria for Matrix Effect & Recovery
The following table summarizes generally accepted criteria for method validation in bioanalytical studies.
| Parameter | Calculation | Acceptance Criteria |
| Matrix Effect (ME) | (Mean Peak Area in Matrix / Mean Peak Area in Neat Solution) x 100 | The coefficient of variation (CV) of the matrix factor across different lots of matrix should be ≤15%. |
| Recovery (RE) | (Mean Peak Area in Pre-Spiked Matrix / Mean Peak Area in Post-Spiked Matrix) x 100 | Recovery should be consistent, precise, and reproducible. The CV should be ≤15%. |
| IS-Normalized Matrix Factor | (Analyte/IS Ratio in Matrix) / (Analyte/IS Ratio in Neat Solution) | The CV of the IS-Normalized Matrix Factor across different lots of matrix should be ≤15%. |
Visualizations
Below are diagrams illustrating key concepts and workflows for addressing matrix effects with this compound.
Caption: Workflow for addressing matrix effects with this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Optimizing DL-Cystathionine-d4 Concentration for Internal Standardization
Welcome to the technical support center for optimizing the use of DL-Cystathionine-d4 as an internal standard in your analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound serves as an internal standard (IS) to improve the precision and accuracy of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2] It is added at a known, constant concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1][3] By monitoring the ratio of the analyte (native cystathionine) signal to the internal standard signal, variations introduced during sample preparation, injection, and ionization can be effectively normalized.[1]
Q2: What are the key characteristics of a good internal standard like this compound?
A2: An ideal internal standard should possess several key characteristics:
-
Structural Similarity: It should be chemically and physically similar to the analyte. As a deuterated analog, this compound has a nearly identical structure to the endogenous analyte.
-
Co-elution: It should elute very close to or, ideally, co-elute with the analyte during chromatography to experience similar matrix effects.
-
Mass Difference: It must have a different mass-to-charge ratio (m/z) to be distinguishable from the analyte by the mass spectrometer.
-
Purity: The internal standard should have high isotopic (≥98%) and chemical purity (>99%) to avoid interference with the analyte signal.
-
Stability: It must be stable throughout the entire analytical process.
Q3: How do I determine the optimal concentration of this compound for my assay?
A3: The optimal concentration should provide a stable and reproducible signal without saturating the detector. A common approach is to select a concentration that is in the mid-range of the calibration curve for the native analyte. The goal is to achieve a signal intensity for the internal standard that is sufficient for good precision but does not suppress the ionization of the analyte, especially at the lower limit of quantification (LLOQ). A detailed experimental protocol for determining the optimal concentration is provided below.
Q4: What are common issues encountered when using deuterated internal standards like this compound?
A4: While highly effective, some common challenges with deuterated internal standards include:
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.
-
Differential Matrix Effects: The analyte and internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix.
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, though this is less common for deuterium on carbon atoms.
-
Purity Issues: The presence of unlabeled analyte in the internal standard stock can lead to inaccurate quantification, especially at the LLOQ.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Peak Area (%RSD > 15%) | Inconsistent sample preparation or injection volume. | Review and standardize pipetting and injection procedures. Consider using an automated liquid handler. |
| Differential matrix effects between samples. | Improve sample cleanup procedures to remove interfering matrix components. Evaluate matrix effects across different lots of the biological matrix. | |
| Instability of this compound in the sample or final extract. | Perform stability experiments at various stages of the analytical process (bench-top, freeze-thaw, post-preparative). | |
| Poor Linearity of Calibration Curve (r² < 0.99) | Inappropriate concentration of the internal standard (too high or too low). | Re-optimize the internal standard concentration using the provided protocol. |
| Saturation of the detector by a high concentration of the internal standard or analyte. | Dilute the higher concentration standards and re-analyze. | |
| Presence of unlabeled cystathionine in the this compound stock. | Verify the purity of the internal standard. If contaminated, acquire a new, high-purity standard. | |
| Inaccurate Quantification at LLOQ | Contribution of unlabeled analyte from the internal standard. | Assess the contribution of the internal standard to the analyte signal in a blank sample. The response should be less than 20% of the LLOQ response. |
| Low signal-to-noise (S/N) ratio for the internal standard. | Increase the concentration of the internal standard, ensuring it does not cause detector saturation or ion suppression. | |
| Analyte and Internal Standard Do Not Co-elute | Chromatographic differences due to the deuterium isotope effect. | Adjust the chromatographic method (e.g., gradient, temperature, mobile phase composition) to improve co-elution. |
| Use of a high-resolution chromatography column that separates the isotopologues. | Consider using a column with slightly lower resolution if co-elution is critical and cannot be achieved otherwise. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To identify the concentration of this compound that provides a stable and robust signal across the entire calibration range of the analyte without causing ion suppression or detector saturation.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the native (unlabeled) cystathionine at a high concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare a series of working solutions of this compound at different concentrations (e.g., low, medium, and high relative to the expected analyte concentration range).
-
-
Prepare Calibration Curves:
-
For each this compound working solution concentration, prepare a full calibration curve for the native cystathionine.
-
Spike a constant volume of the specific this compound working solution into a blank biological matrix (e.g., plasma, urine).
-
Then, spike varying concentrations of the native cystathionine into these matrix samples to create the calibration standards.
-
-
Sample Analysis:
-
Process all prepared samples using your established sample preparation method (e.g., protein precipitation, solid-phase extraction).
-
Analyze the final extracts using your LC-MS/MS method.
-
-
Data Evaluation:
-
Plot the calibration curves for each this compound concentration (Peak Area Ratio of Analyte/IS vs. Analyte Concentration).
-
Assess the linearity (r²) of each calibration curve.
-
Examine the precision (as % Relative Standard Deviation, %RSD) of the this compound peak area across all calibration standards for each concentration level.
-
Select the this compound concentration that provides the best linearity for the analyte and a stable, reproducible signal for the internal standard (typically %RSD < 15%).
-
Quantitative Data Summary (Example):
| This compound Concentration | Analyte Calibration Curve Linearity (r²) | Internal Standard Peak Area Precision (%RSD) |
| 10 ng/mL | 0.991 | 18.5% |
| 50 ng/mL | 0.998 | 4.2% |
| 200 ng/mL | 0.995 (with observed ion suppression at low analyte levels) | 3.8% |
Protocol 2: Assessment of Matrix Effects
Objective: To determine if components in the biological matrix affect the ionization of the analyte and the internal standard, and to assess if these effects are differential.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of the analyte and this compound at low and high concentrations in the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix using your sample preparation method. Spike the final, clean extract with the analyte and this compound at the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound at the same low and high concentrations before performing the extraction.
-
-
Sample Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Data Calculation:
-
Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Internal Standard Normalized Matrix Factor (ISNMF): ISNMF = (ME of Analyte) / (ME of Internal Standard)
-
Quantitative Data Summary (Example):
| Concentration Level | Analyte ME (%) | IS ME (%) | ISNMF | Analyte RE (%) | IS RE (%) |
| Low QC | 85 | 88 | 0.97 | 92 | 93 |
| High QC | 82 | 85 | 0.96 | 91 | 92 |
An ISNMF close to 1.0 indicates that the internal standard is effectively compensating for matrix effects.
Visualizations
Caption: Workflow for determining the optimal internal standard concentration.
Caption: Troubleshooting logic for high internal standard variability.
References
Preventing deuterium exchange in DL-Cystathionine-d4 experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of DL-Cystathionine-d4 in your experiments. The following information is designed to help you prevent deuterium exchange and maintain the isotopic integrity of the compound throughout your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern when using this compound?
Deuterium exchange, also known as H/D exchange or back-exchange, is a chemical process where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1] This is a critical issue in experiments using isotopically labeled standards like this compound for quantitative analysis, particularly with mass spectrometry. The loss of deuterium alters the mass-to-charge ratio (m/z) of the internal standard, which can lead to inaccurate quantification of the target analyte.[2]
Q2: How stable is the deuterium labeling in this compound?
The this compound supplied by various vendors is typically labeled on the carbon backbone at the 3,3,4,4 positions. Deuterium atoms covalently bonded to carbon are significantly more stable and less prone to exchange compared to deuterium atoms attached to heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH).[3] Under standard analytical conditions, the C-D bonds in this compound are stable, and significant deuterium exchange is not expected.
Q3: Under what conditions could deuterium exchange of this compound potentially occur?
While the C-D bonds are generally stable, extreme chemical conditions can promote exchange. These include:
-
Strongly acidic or basic conditions: Prolonged exposure to highly acidic or basic solutions can facilitate deuterium exchange, even from carbon positions.[4]
-
High temperatures: Elevated temperatures can provide the necessary activation energy for exchange reactions to occur over extended periods.[5]
-
Presence of a catalyst: Certain metal catalysts can facilitate H/D exchange.
It is important to note that these are extreme conditions and are not typical for most bioanalytical sample preparation and analysis.
Q4: I am observing a decrease in the signal of my this compound internal standard over time. What could be the cause?
A decreasing signal of the internal standard is a common issue. While significant deuterium exchange of this compound is unlikely, other factors could be at play:
-
Adsorption: Amino acids can adsorb to the surfaces of glassware, plasticware, and the LC system.
-
Degradation: The stability of the molecule itself under your specific storage or experimental conditions might be a factor.
-
Inconsistent sample preparation: Variability in extraction efficiency can lead to fluctuating internal standard levels.
-
Mass spectrometer instability: The instrument's response can drift over time.
Refer to the troubleshooting section for a more detailed workflow to diagnose this issue.
Troubleshooting Guides
Issue 1: Suspected Deuterium Exchange
While unlikely for this compound due to the stable labeling, it's good practice to confirm the isotopic stability.
Symptoms:
-
Gradual decrease in the internal standard signal over a series of injections.
-
Appearance of a signal at the m/z of the unlabeled cystathionine in a pure solution of the deuterated standard.
-
Inaccurate and imprecise quantitative results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Issue 2: Poor Chromatographic Peak Shape or Retention Time Shift
Symptoms:
-
Broad or tailing peaks for cystathionine and/or the internal standard.
-
The deuterated internal standard does not co-elute perfectly with the native analyte.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Chromatographic Conditions | - Optimize mobile phase composition (pH, organic content).- Adjust the gradient profile.- Evaluate a different column chemistry (e.g., HILIC for polar compounds). |
| Isotope Effect | A slight shift in retention time between the deuterated and non-deuterated compound can occur. This is a known phenomenon. If the shift is small and consistent, it may be acceptable. To achieve co-elution, further optimization of the mobile phase or gradient may be necessary. |
| Column Overloading | - Reduce the injection volume.- Dilute the sample. |
| Sample Matrix Effects | - Improve sample cleanup (e.g., use solid-phase extraction).- Dilute the sample to reduce matrix components. |
Issue 3: Inaccurate or Imprecise Quantification
Symptoms:
-
High coefficient of variation (%CV) in quality control samples.
-
Calibration curve is non-linear.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | - Ensure accurate and consistent pipetting of sample, internal standard, and precipitation solvent.- Vortex all samples for the same duration to ensure thorough mixing.- Standardize centrifugation time and temperature. |
| Differential Matrix Effects | - Optimize chromatography to ensure co-elution of the analyte and internal standard.- Evaluate different sample cleanup techniques (e.g., protein precipitation vs. solid-phase extraction). |
| Isotopic Interference | The native analyte has naturally occurring heavy isotopes (e.g., ¹³C, ³⁴S) that can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. Since this compound has a +4 Da shift, this is less likely to be a major issue but should be considered. Use a higher concentration of the internal standard if this is suspected. |
| Internal Standard Purity | Analyze a high-concentration solution of the deuterated standard alone to check for the presence of the unlabeled analyte. If significant impurities are found, contact the supplier. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma for LC-MS/MS Analysis
This protocol is a general procedure for the extraction of amino acids, including cystathionine, from plasma samples.
-
Sample Thawing: Thaw plasma samples on ice to prevent degradation.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration to be optimized based on your instrument's sensitivity) to each tube.
-
Protein Precipitation: Add 400 µL of cold methanol containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Injection: Transfer the reconstituted sample to an LC vial for analysis.
Protocol 2: LC-MS/MS Analysis of Cystathionine
This is a representative method and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Cystathionine | 223.1 | 134.1 | 15 |
| This compound | 227.1 | 138.1 | 15 |
Note: Collision energy should be optimized for your specific mass spectrometer.
Data Presentation
The following table summarizes the key parameters for the LC-MS/MS analysis of cystathionine and its deuterated internal standard.
| Parameter | Cystathionine | This compound |
| Molecular Formula | C₇H₁₄N₂O₄S | C₇H₁₀D₄N₂O₄S |
| Molecular Weight | 222.26 | 226.29 |
| Precursor Ion (m/z) | 223.1 | 227.1 |
| Product Ion (m/z) | 134.1 | 138.1 |
| Expected Retention Time | ~2.5 min (dependent on system) | ~2.5 min (dependent on system) |
Visualization of the Transsulfuration Pathway
This compound is used as a tracer to study the flux through the transsulfuration pathway, which is crucial for homocysteine metabolism and cysteine synthesis.
Caption: The transsulfuration pathway for homocysteine metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature-dependent H/D exchange of compact and elongated cytochrome c ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal intensity of DL-Cystathionine-d4.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor signal intensity with DL-Cystathionine-d4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak or inconsistent signal for my this compound internal standard. What are the potential causes?
A weak or inconsistent signal for this compound can be attributed to several factors, broadly categorized into issues related to the compound's stability, chromatographic conditions, mass spectrometry settings, and sample matrix effects. Common culprits include:
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard can exchange with protons from the solvent or sample matrix, especially if they are in chemically labile positions. This leads to a decrease in the signal of the deuterated standard.[1]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress its ionization in the mass spectrometer's ion source, leading to a lower signal.[1]
-
Suboptimal Mass Spectrometry Parameters: Incorrectly set ion source parameters (e.g., temperature, gas flows) or collision energy can lead to inefficient ionization or excessive fragmentation, resulting in a weak signal for the intended precursor and product ions.
-
In-source Fragmentation: The this compound molecule may fragment within the ion source before reaching the mass analyzer, reducing the intensity of the precursor ion.[2]
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can result in a lower signal-to-noise ratio and reduced peak height.
-
Sample Preparation Issues: Inefficient extraction of this compound from the sample matrix or the presence of interfering substances can negatively impact signal intensity.
Q2: How can I determine if isotopic exchange is affecting my this compound signal?
To investigate potential H/D exchange, you can perform an incubation study.
Experimental Protocol: Isotopic Stability Assessment
-
Prepare two sets of samples:
-
Set A (Control): Spike this compound into the analytical solvent (e.g., mobile phase).
-
Set B (Matrix): Spike this compound into a blank sample matrix (e.g., plasma).
-
-
Incubate: Keep both sets of samples under conditions that mimic your entire analytical process (time, temperature, pH).
-
Sample Extraction: Process the samples using your standard extraction protocol.
-
LC-MS/MS Analysis: Analyze the samples and monitor the signal intensity of both this compound and the unlabeled cystathionine.
-
Evaluation: A significant decrease in the this compound signal in Set B compared to Set A, accompanied by an increase in the unlabeled cystathionine signal, suggests that H/D exchange is occurring.
Q3: What are the typical MRM transitions and collision energies for this compound?
Optimizing Multiple Reaction Monitoring (MRM) transitions and their corresponding collision energies is crucial for achieving a strong signal. While the optimal values are instrument-dependent, the following table provides a starting point for method development. A study by Midttun et al. (2013) provides a transition for a closely related deuterated cystathionine.[3]
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Notes |
| 227.1 | 138.1 | 20 V | Based on 4H2-Cystathionine.[3] This is a recommended starting point for optimization. |
| 227.1 | 92.1 | To be optimized | A potential product ion resulting from the loss of the homocysteine-d4 portion. |
| 227.1 | 134.1 | To be optimized | A potential product ion corresponding to the protonated cysteine moiety. |
It is highly recommended to perform a collision energy optimization experiment on your specific instrument to determine the optimal values for your MRM transitions.
Q4: How can I mitigate matrix effects that are suppressing my this compound signal?
Matrix effects can be addressed through several strategies:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques, such as solid-phase extraction (SPE), to remove interfering matrix components. For plasma samples, protein precipitation is a common and effective first step.
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components. This may involve adjusting the gradient, changing the mobile phase composition, or using a different type of chromatography column.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, ensure that the concentration of this compound remains sufficient for detection.
Troubleshooting Workflow
If you are experiencing low signal intensity for this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
References
Technical Support Center: Chromatographic Separation of DL-Cystathionine-d4 and its Unlabeled Form
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of DL-Cystathionine-d4 and its unlabeled counterpart.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of this compound and its unlabeled form.
Issue 1: Co-elution or Poor Resolution of Labeled and Unlabeled Cystathionine
Question: My this compound and unlabeled DL-Cystathionine peaks are not separating. How can I improve the resolution?
Answer: Co-elution of isotopically labeled and unlabeled compounds is a common challenge. Here are several strategies to improve resolution, ranging from simple adjustments to more comprehensive method development:
-
Optimize the Mobile Phase Gradient: A shallower gradient can often improve the separation of closely eluting compounds. By slowing down the rate of change in the mobile phase composition, there is more opportunity for differential interaction with the stationary phase.
-
Modify Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. These solvents have different properties and may interact differently with the analyte and stationary phase.
-
Additives: The concentration and pH of additives like formic acid or ammonium formate can significantly impact the retention and peak shape of amino acids. Experiment with slight adjustments to the mobile phase pH. For ionizable compounds like cystathionine, a pH change can alter its charge state and interaction with the stationary phase.
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes increase retention and improve resolution for closely eluting peaks. Conversely, a moderate increase in temperature might enhance efficiency.
-
Reduce Flow Rate: Decreasing the flow rate can lead to better resolution, although it will increase the analysis time.
-
Evaluate Stationary Phase Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. For a polar compound like cystathionine, Hydrophilic Interaction Chromatography (HILIC) is often a good choice. Different HILIC phases (e.g., amide, diol, or bare silica) will offer varying selectivities.
Issue 2: Peak Splitting or Tailing
Question: I am observing split or tailing peaks for my cystathionine analytes. What could be the cause and how can I fix it?
Answer: Peak splitting or tailing can arise from several factors, from the sample preparation to the chromatographic system itself.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. An old or degraded column can also be a cause. Try flushing the column or replacing it if it's old.
-
Presence of Enantiomers: Since you are working with DL-Cystathionine, you have a racemic mixture of D- and L-enantiomers. If your chromatographic system has some degree of chiral selectivity, you might be observing partial separation of these enantiomers, which can appear as peak splitting or broadening. If this is the case, you may need to either switch to an achiral column to merge the enantiomer peaks or move to a dedicated chiral column for complete separation.
-
System Dead Volume: Check all your connections for dead volume, which can cause peak broadening and splitting.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard (this compound) not co-elute perfectly with the unlabeled analyte?
A1: While stable isotope-labeled internal standards are chemically very similar to their unlabeled counterparts, the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties. This "isotopic effect" can result in a small but measurable difference in retention time. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. The magnitude of this shift depends on the number and location of the deuterium atoms and the specific chromatographic conditions.
Q2: What type of chromatography is best suited for separating DL-Cystathionine?
A2: DL-Cystathionine is a polar amino acid. Therefore, Hydrophilic Interaction Chromatography (HILIC) is generally more effective than traditional reversed-phase chromatography for retaining and separating it. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is ideal for polar analytes.
Q3: I see more than two peaks for my DL-Cystathionine standard. What could be the reason?
A3: The "DL" designation indicates that your standard is a mixture of D- and L-enantiomers. If you are using a chiral stationary phase, or if your achiral column exhibits some chiral recognition, you may be separating these enantiomers. This would result in distinct peaks for D-cystathionine and L-cystathionine, and their corresponding deuterated forms (D-Cystathionine-d4 and L-Cystathionine-d4), potentially leading to four peaks in total.
Q4: What are the key parameters to consider for the mass spectrometry detection of this compound and its unlabeled form?
A4: For LC-MS/MS analysis, you will need to optimize the detection of both the unlabeled and labeled forms. Key parameters include:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for amino acids.
-
Precursor Ions: These will be the [M+H]+ ions for both the unlabeled cystathionine and this compound.
-
Product Ions: You will need to perform fragmentation of the precursor ions to identify suitable product ions for quantification in Multiple Reaction Monitoring (MRM) mode. The product ions for the d4-labeled compound should have a corresponding mass shift.
Experimental Protocols
Protocol 1: HILIC-MS/MS Method for the Separation of this compound and Unlabeled DL-Cystathionine
This protocol provides a starting point for method development. Optimization will likely be required for your specific instrumentation and application.
1. Sample Preparation:
-
Prepare stock solutions of DL-Cystathionine and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Create a working solution by mixing the stock solutions to a final concentration of 1 µg/mL each.
2. LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer capable of ESI and MRM.
3. Chromatographic Conditions:
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: Linear gradient from 95% to 70% B
-
8-9 min: Linear gradient from 70% to 95% B
-
9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: To be determined by infusing individual standards.
Data Presentation
Table 1: Example Chromatographic and Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| DL-Cystathionine | 223.1 | 134.1 | 5.2 |
| This compound | 227.1 | 138.1 | 5.1 |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Poor Resolution | Gradient too steep | Decrease the gradient slope. |
| Inappropriate mobile phase | Switch organic modifier (ACN to MeOH or vice versa). Adjust pH. | |
| Flow rate too high | Reduce the flow rate. | |
| Peak Splitting | Sample overload | Dilute the sample. |
| Injection solvent mismatch | Dissolve sample in the initial mobile phase. | |
| Chiral separation | Use an achiral column or a dedicated chiral method. |
Visualizations
Caption: Troubleshooting workflow for chromatographic separation issues.
Caption: General experimental workflow for LC-MS/MS analysis.
Technical Support Center: Non-Linear Calibration and Deuterated Standards
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding non-linear calibration curves when using deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves in LC-MS/MS analysis?
A1: Non-linear calibration curves are a frequent observation in LC-MS/MS and can arise from several factors.[1][2] The primary causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer's detector can become overwhelmed, leading to a plateau in the signal response.[1][2][3]
-
Ionization Effects: Saturation of the ionization process in the ion source can occur at high analyte concentrations, preventing a proportional increase in ion signal.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, and this effect can be concentration-dependent.
-
Dimer or Multimer Formation: At higher concentrations, some analytes may form dimers or multimers, which are not detected at the same mass-to-charge ratio as the primary ion.
-
Isotopic Effects: This includes "cross-talk" where naturally occurring isotopes of the analyte contribute to the signal of the deuterated internal standard, especially for high molecular weight compounds or those rich in certain isotopes.
Q2: How are deuterated internal standards intended to correct for non-linearity?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for quantitative analysis. The principle is that a known amount of the deuterated standard is added to every sample, calibrator, and quality control at the beginning of the sample preparation process. Because the deuterated standard is chemically and physically almost identical to the analyte, it is assumed to behave the same way during extraction, chromatography, and ionization. By calculating the ratio of the analyte signal to the internal standard signal, variations due to sample loss, injection volume differences, and matrix effects should be normalized, resulting in a linear relationship between the response ratio and the analyte concentration.
Q3: My calibration curve is still non-linear even with a deuterated standard. What are the potential reasons?
A3: While highly effective, deuterated standards may not always perfectly compensate for all sources of non-linearity. Common reasons for persistent non-linearity include:
-
Differential Matrix Effects: A slight chromatographic separation between the analyte and the deuterated standard, often due to a deuterium isotope effect, can cause them to elute into regions with different levels of ion suppression or enhancement. This leads to inaccurate correction.
-
Detector Saturation: The internal standard cannot correct for detector saturation. If the analyte signal is saturating the detector, the response ratio will become non-linear at the higher end of the curve.
-
Isotopic Contribution: At very high analyte concentrations, the natural isotopic abundance of the analyte (e.g., ¹³C) can contribute to the signal of the deuterated internal standard, causing a non-linear response.
-
Contamination of the Internal Standard: If the deuterated internal standard contains a significant amount of the unlabeled analyte, it can lead to inaccuracies and non-linearity.
-
Deuterium Exchange: If the deuterium atoms are located on labile positions of the molecule (e.g., -OH, -NH), they can exchange with hydrogen from the solvent, leading to a loss of the isotopic label and inaccurate quantification.
Troubleshooting Guides
Problem 1: Non-Linearity at the High End of the Calibration Curve
This is a common issue often indicative of detector or ionization saturation.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Dilute the highest concentration standards and re-inject. 2. Monitor a less abundant product ion for the analyte. 3. Reduce the instrument's detector gain or dwell time if possible. | The diluted standards should fall back onto the linear portion of the curve. The less abundant ion should provide a linear response over a wider concentration range. Reduced sensitivity can extend the linear dynamic range. |
| Ionization Saturation | 1. Reduce the sample injection volume. 2. Dilute the entire calibration curve to a lower concentration range. | A smaller amount of analyte introduced into the ion source may prevent saturation, restoring linearity. |
| Analyte Signal Affecting IS Signal | 1. Check for isotopic overlap between the analyte and the internal standard. 2. If overlap is present, a non-linear regression model that accounts for this may be necessary. | Understanding the isotopic contribution can allow for mathematical correction. |
Problem 2: Poor Reproducibility and Non-Linearity Across the Entire Curve
This may suggest issues with matrix effects or the internal standard itself.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Differential Matrix Effects | 1. Modify the chromatographic method to ensure co-elution of the analyte and deuterated standard. 2. Improve sample cleanup to remove interfering matrix components. | Co-elution ensures both compounds experience the same ionization conditions. Cleaner samples reduce the overall matrix effect. |
| Deuterium Exchange | 1. Verify that the deuterium labels are on stable positions of the molecule. 2. Avoid extreme pH or high temperatures during sample preparation if the label stability is unknown. | Using a standard with stable labels will prevent loss of the isotopic signature. |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for consistency, especially the addition of the internal standard. | Consistent technique will improve the precision of the response ratios. |
| Internal Standard Purity | 1. Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. | This will confirm if the internal standard is a source of contamination. |
Experimental Protocols
Protocol 1: Preparation of a Calibration Curve with a Deuterated Internal Standard
Objective: To create a calibration curve for the quantification of an analyte in a biological matrix using a deuterated internal standard.
Materials:
-
Analyte reference standard
-
Deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
High-purity solvents (e.g., methanol, acetonitrile, water)
-
Calibrated pipettes and appropriate labware
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent.
-
Prepare a 1 mg/mL stock solution of the deuterated internal standard in the same solvent.
-
-
Working Standard Solutions:
-
Create a series of working standard solutions by serially diluting the analyte stock solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of the deuterated internal standard at a fixed concentration that provides a stable and robust signal in the mass spectrometer.
-
-
Calibration Standard Preparation:
-
For each calibration point, add a small volume of the corresponding analyte working standard to a fixed volume of the blank biological matrix.
-
Add a fixed volume of the internal standard spiking solution to each calibration standard.
-
The final concentration of the internal standard should be the same in all samples.
-
-
Sample Processing:
-
Process the calibration standards using the established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Analyze the extracted calibration standards by LC-MS/MS.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area) for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression, often with weighting (e.g., 1/x or 1/x²), to generate the calibration curve.
-
Visualizations
Caption: A logical workflow for troubleshooting non-linear calibration curves.
Caption: Key factors leading to non-linearity when using deuterated standards.
References
Best practices for storing and handling DL-Cystathionine-d4 solutions.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing DL-Cystathionine-d4 solutions. It is intended for researchers, scientists, and drug development professionals utilizing this stable isotope-labeled internal standard in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] Some suppliers may recommend storage at 4°C for sealed containers, protected from moisture and light.[2]
Q2: How should I store this compound solutions?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
Always ensure the solutions are stored in tightly sealed vials, protected from light.
Q3: What is the primary application of this compound?
This compound is intended for use as an internal standard for the quantification of cystathionine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Q4: Is this compound suitable for human or veterinary use?
No, this product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.
Solution Preparation and Handling
Proper preparation and handling of this compound solutions are critical for experimental success. The following section provides detailed information on solubility and a protocol for preparing a stock solution.
Solubility Data
This compound is expected to have similar solubility to its non-deuterated counterpart, L-Cystathionine. It is generally characterized by low solubility in neutral aqueous solutions and organic solvents like DMSO. Solubility can be significantly increased in acidic or basic aqueous solutions.
| Solvent | Concentration | Method |
| 1M HCl | 50 mg/mL (224.96 mM) | Ultrasonic and pH adjustment to 1 |
| Water | 40 mg/mL (179.97 mM) | pH adjustment to 2 with 1M HCl |
| Water | 25 mg/mL (112.48 mM) | Ultrasonic and pH adjustment to 10 with NaOH |
| PBS (pH 7.2) | 0.25 mg/mL | For the hydrochloride salt |
| DMSO | < 1 mg/mL | Insoluble or slightly soluble |
Data presented is for L-Cystathionine and DL-Cystathionine hydrochloride and serves as a strong guideline for this compound.
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution in Acidified Water
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound solid
-
High-purity water (e.g., LC-MS grade)
-
1M Hydrochloric Acid (HCl)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Sonicator
-
Cryo-storage vials
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 1 mg) and transfer it to a volumetric flask of the appropriate size (e.g., 1 mL).
-
Initial Solubilization: Add approximately 80% of the final volume of high-purity water to the flask.
-
Acidification: Add 1M HCl dropwise while vortexing until the solid dissolves. The pH should be adjusted to approximately 2.
-
Volume Adjustment: Once the solid is completely dissolved, add high-purity water to reach the final desired volume.
-
Homogenization: Mix the solution thoroughly by vortexing. If necessary, sonicate for a few minutes to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in cryo-storage vials. Store the aliquots at -80°C for up to 6 months.
Below is a visual representation of the stock solution preparation workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in LC-MS applications.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Broadening) | 1. Suboptimal chromatographic conditions. 2. Column contamination or degradation. 3. Injection of sample in a solvent stronger than the mobile phase. | 1. Optimize the mobile phase composition and gradient. Consider using an ion-pairing agent like nonafluoropentanoic acid for better retention on C18 columns. 2. Flush the column or replace it if necessary. 3. Ensure the final sample diluent is compatible with or weaker than the initial mobile phase. |
| Low or No Signal Intensity | 1. Incomplete dissolution of the internal standard. 2. Degradation of the stock solution. 3. Ion suppression due to matrix effects. 4. Incorrect mass spectrometer settings. | 1. Verify the complete dissolution of this compound during stock preparation. Refer to the solubility data. 2. Prepare fresh stock and working solutions. Avoid repeated freeze-thaw cycles. 3. Improve sample clean-up procedures (e.g., protein precipitation, solid-phase extraction). 4. Confirm and optimize MS parameters (e.g., parent and product ions, collision energy, source settings). |
| High Signal Variability (Poor Precision) | 1. Inconsistent addition of the internal standard. 2. Sample and standard degradation over the course of the analytical run. 3. Instability of the LC-MS system. | 1. Use a calibrated pipette and ensure consistent pipetting technique when adding the internal standard to all samples, standards, and quality controls. 2. Maintain samples at a low temperature in the autosampler. 3. Run system suitability tests to ensure the stability of the LC-MS system before and during the analytical run. |
| Analyte-Internal Standard Ratio Drift | 1. Different stability of the analyte and internal standard in the sample matrix or autosampler. 2. Isotopic exchange or interference. | 1. Investigate the stability of both cystathionine and this compound under the specific sample storage and analysis conditions. 2. Check for potential interferences at the mass transitions of the analyte and internal standard. Ensure that the deuterated standard is of high isotopic purity. |
The following diagram illustrates a logical approach to troubleshooting common LC-MS issues when using this compound.
Biological Context: The Transsulfuration Pathway
This compound serves as an internal standard for measuring endogenous cystathionine, a key intermediate in the transsulfuration pathway. This metabolic pathway is crucial for converting methionine to cysteine. The diagram below illustrates the central role of cystathionine.
References
Overcoming challenges in DL-Cystathionine-d4 quantification in complex biological samples.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of DL-Cystathionine-d4 in complex biological samples using LC-MS/MS.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem ID | Issue | Potential Causes | Recommended Actions |
| TSG-001 | Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Secondary Interactions with Column3. Incompatible Injection Solvent4. Column Contamination or Degradation | 1. Dilute the sample or decrease the injection volume.[1]2. Adjust mobile phase pH or try a different column chemistry.3. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[1]4. Flush the column with a strong solvent or replace the guard/analytical column if necessary.[2] |
| TSG-002 | Low Signal Intensity / Poor Sensitivity | 1. Ion Suppression from Matrix Components2. Suboptimal Mass Spectrometer Settings3. Analyte Degradation4. Inefficient Ionization | 1. Dilute the sample to reduce matrix effects.[3] Implement more rigorous sample cleanup to remove phospholipids and other interfering substances.[4]2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).3. Prepare fresh samples and standards. Ensure proper storage conditions (-80°C for stock solutions).4. Adjust mobile phase additives (e.g., formic acid concentration) to improve protonation. |
| TSG-003 | High Background Noise | 1. Contaminated Mobile Phase or LC System2. Column Bleed3. Dirty Ion Source | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system.2. Operate the column within its recommended temperature and pH range.3. Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| TSG-004 | Inconsistent or Drifting Retention Times | 1. Inadequate Column Equilibration2. Changes in Mobile Phase Composition3. Fluctuating Column Temperature4. Pump Malfunction | 1. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.2. Prepare fresh mobile phase daily and keep bottles capped to prevent evaporation.3. Use a column oven to maintain a stable temperature.4. Check for leaks and ensure the pump is delivering a consistent flow rate. |
| TSG-005 | Poor Calibration Curve Linearity (r² < 0.99) | 1. Detector Saturation at High Concentrations2. Inaccurate Standard Preparation3. Heteroscedasticity (unequal variance across the concentration range)4. Isotopic Contribution from Internal Standard | 1. Extend the calibration range or dilute high-concentration samples.2. Carefully prepare fresh calibration standards.3. Use a weighted linear regression model for the calibration curve.4. If the mass difference between the analyte and the internal standard is small, non-linear calibration curves can occur. Consider mathematical linearization methods. |
| TSG-006 | High Variability in Internal Standard Response | 1. Matrix Effects Affecting the Internal Standard2. Inconsistent Sample Preparation3. Internal Standard Degradation | 1. Even stable isotope-labeled internal standards can be subject to ion suppression. Dilute the sample to mitigate this.2. Ensure consistent and precise execution of the sample preparation protocol.3. Check the stability of the internal standard in the sample matrix and storage conditions. Prepare fresh internal standard working solutions. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the most common and effective method for preparing plasma samples for this compound analysis?
A1: Protein precipitation is a widely used and effective method for preparing plasma samples. This typically involves adding a cold organic solvent like acetonitrile or methanol to the plasma sample to precipitate the abundant proteins. A general protocol is to add three parts of cold acetonitrile to one part of plasma, vortex, and then centrifuge to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and internal standard, is then further processed for LC-MS/MS analysis.
Q2: How can I minimize matrix effects in my plasma samples?
A2: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds, are a common challenge in bioanalysis. To minimize these effects, you can:
-
Optimize Sample Cleanup: Incorporate a solid-phase extraction (SPE) step after protein precipitation for a more thorough cleanup.
-
Dilute the Sample: Diluting the sample with the mobile phase can significantly reduce the concentration of interfering matrix components.
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.
Internal Standard
Q3: Why is a stable isotope-labeled internal standard like this compound crucial for accurate quantification?
A3: Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. Because they are chemically and physically almost identical to the analyte, they co-elute and experience the same effects during sample preparation, chromatography, and ionization. This allows for the correction of variations in sample recovery and matrix effects, leading to high precision and accuracy in quantification.
Q4: My internal standard signal is highly variable between samples. What should I do?
A4: High variability in the internal standard signal can indicate a problem with matrix effects or sample preparation consistency. Even stable isotope-labeled internal standards can be affected by severe ion suppression. It is recommended to monitor the internal standard response in all samples. If significant variability is observed, investigate the samples with suppressed signals for potential matrix interferences. Diluting the problematic samples can often resolve the issue.
LC-MS/MS Method
Q5: What are typical LC-MS/MS parameters for the analysis of this compound?
A5: While specific parameters should be optimized for your instrument, a good starting point for cystathionine-related compounds can be found in the literature. For a similar compound, D4-cystine, the following parameters were used:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
Example Transitions: For D4-cystine, a transition of m/z 357.1 → 210.1 was monitored. You will need to determine the optimal precursor and product ions for this compound.
-
Ion Source Settings: Typical settings include an ion spray voltage of ~5000 V and a source temperature of ~500 °C.
Q6: How can I resolve isomeric forms of cystathionine?
A6: The separation of isomers can be challenging. For DL-amino acids, specialized chiral chromatography columns are often necessary. Alternatively, derivatization with a chiral reagent can be employed to create diastereomers that can be separated on a standard C18 column.
Experimental Protocols
Detailed Protocol for Plasma Sample Preparation
This protocol describes a protein precipitation method for the extraction of this compound from human plasma.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each plasma sample. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Vortex for 15 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics for a robust LC-MS/MS method for amino acid quantification.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.25 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | 1 | ± 15% | < 15% |
| Low QC | 3 | ± 15% | < 15% |
| Medium QC | 100 | ± 15% | < 15% |
| High QC | 800 | ± 15% | < 15% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting workflow for LC-MS/MS analysis.
References
Minimizing isotopic interference with DL-Cystathionine-d4.
Welcome to the Technical Support Center for DL-Cystathionine-d4. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative mass spectrometry assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a stable isotope-labeled version of cystathionine, an intermediate in the transsulfuration pathway which metabolically links methionine to cysteine. With four deuterium atoms replacing four hydrogen atoms, it has a higher mass than the endogenous, unlabeled cystathionine.[1][2] Its primary application is as an internal standard for the accurate quantification of natural cystathionine in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q2: I am observing a signal for unlabeled cystathionine when I inject a pure solution of this compound. What is the cause of this?
This is likely due to the isotopic purity of the this compound standard. Commercially available standards typically have an isotopic purity of around 98%. The remaining percentage consists of isotopologues with fewer than four deuterium atoms, including a small but detectable amount of the completely unlabeled (d0) form. This unlabeled component will be detected in the mass spectrometer channel for the native analyte, contributing to the background signal.
Q3: My this compound internal standard seems to be losing its deuterium labels over time, leading to inaccurate quantification. What could be the cause and how can I prevent it?
This phenomenon is known as hydrogen-deuterium (H/D) exchange. While the deuterium labels on this compound are on carbon atoms and thus generally stable, exposure to certain conditions can promote exchange with protons from the solvent or matrix. To minimize H/D exchange:
-
pH: Avoid strongly acidic or basic conditions during sample storage and preparation.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., -80°C) to slow down any potential exchange reactions.
-
Solvent: Prepare stock solutions in aprotic solvents like acetonitrile or methanol if possible. If aqueous solutions are necessary, use high-purity water and prepare fresh working solutions regularly.
Q4: I've noticed a slight chromatographic shift between the unlabeled cystathionine and the this compound peak. Is this normal, and how does it affect my results?
A small difference in retention time between a deuterated standard and its unlabeled counterpart is a known phenomenon in reversed-phase liquid chromatography, often referred to as an "isotope effect." This can potentially lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement as they elute. To mitigate this:
-
Chromatography: Ensure that the chromatographic peaks are sufficiently broad to have significant overlap.
-
Sample Cleanup: Employ a robust sample preparation method to remove as many matrix components as possible, thereby minimizing matrix effects.
Troubleshooting Guides
Issue 1: High Background Signal in the Analyte Channel
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity of Internal Standard | 1. Verify Purity: Consult the Certificate of Analysis for your this compound standard to confirm its isotopic purity. 2. Blank Injection: Inject a high-concentration solution of the this compound standard alone and monitor the signal in the MRM transition for unlabeled cystathionine. 3. Correction: If a significant signal is present, you may need to mathematically correct for this contribution in your calculations, especially for low-level samples. |
| Sample Contamination | 1. Reagent Blanks: Analyze all reagents and solvents used in your sample preparation to check for cystathionine contamination. 2. Process Blank: Prepare a blank sample (matrix without analyte or internal standard) and take it through the entire extraction procedure to identify any contamination introduced during the process. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| H/D Exchange | 1. Stability Test: Prepare a solution of this compound in your final sample solvent and analyze it at different time points (e.g., 0, 4, 8, 24 hours) to assess the stability of the deuterium labels under your experimental conditions. 2. Optimize Conditions: If instability is observed, adjust the pH, temperature, or solvent composition of your sample preparation and storage as described in the FAQs. |
| Differential Matrix Effects | 1. Post-Column Infusion: Infuse a constant concentration of cystathionine and this compound post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of either compound indicates ion suppression. 2. Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., by using solid-phase extraction) to remove interfering matrix components. |
Data Presentation
Table 1: Isotopic Distribution of this compound
The theoretical isotopic distribution of this compound (C₇H₁₀D₄N₂O₄S) is presented below. This data is useful for identifying potential isobaric interferences and for confirming the isotopic signature of the internal standard.
| Mass | Relative Abundance (%) |
| 226.09 | 100.00 |
| 227.09 | 9.38 |
| 228.10 | 5.25 |
| 229.10 | 0.65 |
Note: This is a theoretical distribution. The actual distribution may vary slightly depending on the specific batch of the standard.
Table 2: Recommended MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cystathionine | 223.1 | 134.1 | The fragmentation corresponds to the loss of the homocysteine moiety.[3] |
| This compound | 227.1 | 138.1 | The precursor ion is shifted by +4 Da due to the deuterium labels. The product ion is also shifted by +4 Da as the deuterium labels are on the homocysteine portion of the molecule, which is lost during fragmentation. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of a working solution of this compound (concentration should be optimized based on the expected endogenous levels of cystathionine).
-
Protein Precipitation: Add 400 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this analysis.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor the transitions listed in Table 2. Dwell times and collision energies should be optimized for your specific instrument.
Visualizations
Caption: The transsulfuration pathway showing the role of cystathionine.
Caption: A logical workflow for troubleshooting isotopic interference issues.
References
Ensuring complete cell lysis for accurate intracellular DL-Cystathionine-d4 analysis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to ensure complete cell lysis for accurate intracellular DL-Cystathionine-d4 analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for accurate intracellular metabolite analysis?
A1: The most critical first step is to halt all metabolic activity within the cells, a process known as quenching.[1][2] This ensures that the measured concentration of this compound reflects its actual intracellular level at the time of harvesting. Quenching is essential because cellular metabolism can rapidly alter metabolite levels after the cells are removed from their culture environment.[2]
Q2: Which quenching method is recommended for this compound analysis?
A2: Rapid quenching with a cold solvent is highly recommended. A common and effective method is to use ice-cold methanol or a methanol/water mixture.[3][4] This not only stops enzymatic reactions but also serves as the initial step of the extraction process. Direct immersion in liquid nitrogen is another effective quenching method.
Q3: Can I use trypsin to detach adherent cells before lysis?
A3: It is generally not recommended to use trypsin for detaching cells for metabolite analysis. Trypsin treatment can alter the cell membrane's permeability, leading to the leakage of intracellular metabolites, including amino acids like cystathionine. Mechanical methods like scraping cells directly into a cold quenching/extraction solvent are preferred to minimize metabolite loss.
Q4: How can I be sure that my cell lysis is complete?
A4: Visual inspection under a microscope after lysis is a straightforward way to check for intact cells. Additionally, measuring the total protein or DNA concentration in the lysate can serve as an indicator of lysis efficiency. Consistent readings across replicate samples suggest reproducible lysis. For troubleshooting, if you suspect incomplete lysis, you can try increasing the intensity or duration of the lysis method (e.g., longer sonication, more freeze-thaw cycles).
Q5: How should I store my cell lysates before analysis?
A5: Cell lysates should be stored at -80°C to prevent the degradation of metabolites. For long-term stability, it is crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | - Visually confirm cell disruption using a microscope. - Increase the harshness of the lysis method (e.g., more freeze-thaw cycles, higher sonication power). - Ensure the chosen lysis method is appropriate for your cell type. |
| Metabolite Degradation | - Ensure rapid and effective quenching on ice or with liquid nitrogen. - Keep samples cold throughout the entire extraction process. - Minimize the time between sample preparation and analysis. |
| Leakage of Intracellular Content | - Avoid using enzymatic digestion (e.g., trypsin) for cell detachment. - Use mechanical scraping into a cold solvent. - Ensure the wash buffer is isotonic to prevent premature cell lysis. |
| Inefficient Extraction | - Optimize the extraction solvent. A methanol/chloroform/water mixture is often effective for a broad range of metabolites. - Ensure the solvent-to-cell pellet ratio is adequate. |
| Mass Spectrometry Issues | - Confirm the mass spectrometer is properly tuned and calibrated. - Verify the correct multiple reaction monitoring (MRM) transitions for this compound. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | - Normalize the metabolite levels to the total protein or DNA concentration of each sample. - Ensure a consistent number of cells are seeded and harvested for each replicate. |
| Inconsistent Lysis/Extraction | - Standardize the lysis and extraction protocol for all samples. - Ensure thorough mixing and consistent incubation times. |
| Sample Evaporation | - Keep sample tubes tightly capped and on ice whenever possible. - Minimize the time samples are left at room temperature. |
| Precipitation of Metabolites | - Ensure complete resuspension of the dried extract before injection into the LC-MS system. - Vortex and centrifuge the sample before transferring the supernatant for analysis. |
Experimental Protocols
Protocol 1: Cell Lysis and Metabolite Extraction using Freeze-Thaw Cycles
This protocol is suitable for a variety of cell types and is effective for releasing small molecules like this compound.
-
Cell Harvesting and Quenching:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 80% methanol to the culture dish to quench metabolism and scrape the cells.
-
For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 80% methanol.
-
-
Lysis:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Perform three cycles of freeze-thaw by immersing the tube in liquid nitrogen for 1 minute, followed by thawing in a 37°C water bath for 1 minute.
-
-
Extraction:
-
After the final thaw, vortex the sample for 30 seconds.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS analysis (e.g., 50% methanol).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial.
-
Protocol 2: Cell Lysis and Metabolite Extraction using Sonication
This protocol is a more vigorous method suitable for cells that are difficult to lyse.
-
Cell Harvesting and Quenching:
-
Follow the same procedure as in Protocol 1.
-
-
Lysis:
-
Place the microcentrifuge tube containing the cell suspension in an ice-water bath.
-
Sonicate the sample using a probe sonicator. Use short bursts (e.g., 10 seconds on, 20 seconds off) for a total of 1-2 minutes to prevent overheating and potential degradation of metabolites.
-
-
Extraction and Sample Preparation:
-
Follow steps 3 and 4 from Protocol 1.
-
Data Presentation
Table 1: Comparison of Common Cell Lysis Methods for Intracellular Metabolite Analysis
| Lysis Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| Freeze-Thaw | Ice crystal formation disrupts cell membranes. | Simple, inexpensive, does not require special equipment. | Can be time-consuming, may not be sufficient for all cell types. | Good: Generally gentle and effective for small molecule extraction. |
| Sonication | High-frequency sound waves create cavitation, shearing cells. | Fast and efficient. | Can generate heat, potentially degrading thermolabile compounds; can shear DNA, increasing viscosity. | Excellent: Very effective for complete lysis, but requires careful temperature control. |
| Bead Beating | Mechanical disruption by high-speed agitation with beads. | Very effective for tough-to-lyse cells (e.g., yeast, bacteria). | Can generate heat, may lead to sample loss. | Good: Effective, but may be overly harsh for some mammalian cells. |
| Detergent-based Lysis | Solubilization of cell membranes by detergents. | Fast and effective. | Detergents can interfere with downstream analysis (e.g., mass spectrometry) and may need to be removed. | Conditional: Requires careful selection of a detergent compatible with LC-MS analysis. |
Visualizations
Caption: Experimental Workflow for Intracellular this compound Analysis.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to DL-Cystathionine-d4 and 13C-Labeled Standards for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a critical tool for understanding cellular physiology and identifying novel therapeutic targets. The choice of isotopic tracer is paramount for the accuracy and resolution of these studies. This guide provides an objective comparison between DL-Cystathionine-d4 and 13C-labeled standards for quantifying metabolic flux, particularly through the transsulfuration pathway. This comparison is supported by experimental principles and data from relevant studies.
Core Principles: Tracing with Deuterium vs. Carbon-13
The fundamental difference between using this compound and 13C-labeled standards lies in the isotopically labeled element. This compound is a deuterated (²H) tracer, where four hydrogen atoms are replaced by deuterium. In contrast, 13C-labeled standards, such as 13C-methionine or 13C-serine, incorporate the stable isotope of carbon into the molecular backbone. This distinction has significant implications for experimental design and data interpretation in metabolic flux analysis.
13C-labeled standards are considered the gold standard for tracing the flow of carbon through metabolic pathways.[1] By tracking the incorporation of 13C into downstream metabolites, researchers can precisely quantify the relative and absolute fluxes through pathways like the transsulfuration pathway.[2][3]
Deuterated standards , such as this compound, are also valuable for tracing metabolic pathways. While they can be used to monitor the flow of molecules, they are particularly useful for investigating reactions involving hydrogen exchange and for in vivo studies where the cost of 13C-labeled compounds for whole-organism labeling can be prohibitive.[4] However, potential kinetic isotope effects and the possibility of deuterium-hydrogen exchange can complicate data analysis.
Performance Comparison: this compound vs. 13C-Labeled Standards
| Feature | This compound (Deuterated) | 13C-Labeled Standards (e.g., 13C-Methionine, 13C-Serine) | Rationale & Implications for Flux Analysis |
| Primary Application in Flux Analysis | Tracing the fate of the cystathionine molecule. | Tracing the carbon backbone through the transsulfuration pathway to quantify flux.[2] | 13C tracers provide a more direct measure of carbon flow and pathway activity. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange with hydrogen in certain chemical environments. | Highly stable as 13C atoms are integrated into the carbon backbone and are not prone to exchange. | 13C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis. |
| Chromatographic Co-elution with Analyte | May exhibit slight chromatographic shifts compared to the unlabeled analyte due to differences in physicochemical properties. | Excellent co-elution with the native analyte as the physicochemical properties are nearly identical. | Co-elution is critical for accurate quantification using isotope dilution mass spectrometry, minimizing matrix effects. |
| Potential for Isotopic Interference | Lower natural abundance of deuterium reduces background interference. | The natural abundance of 13C (~1.1%) can lead to a small but measurable background signal from the unlabeled analyte. | Careful data correction for natural isotope abundance is necessary for accurate 13C-MFA. |
| Cost | Typically less expensive to synthesize. | Generally more expensive due to the higher cost of 13C-labeled starting materials. | Budgetary constraints may influence the choice of tracer, especially for large-scale or in vivo studies. |
| Data Interpretation | Analysis can be complicated by potential kinetic isotope effects and H-D exchange. | Data analysis is well-established, with robust software and models available for 13C-MFA. | The maturity of 13C-MFA methodologies often leads to more straightforward and reliable flux calculations. |
Experimental Data Summary
Direct comparative flux data using this compound and 13C-labeled standards for the transsulfuration pathway in the same experimental system is limited in the published literature. However, we can summarize representative data from studies using 13C-labeled precursors to illustrate the type of quantitative flux information that can be obtained.
Table 1: Representative Metabolic Flux Data from 13C-Tracer Studies of the Transsulfuration Pathway
| Organism/Cell Type | Tracer Used | Measured Flux | Key Finding | Reference |
| Piglet Gastrointestinal Tract | [1-¹³C]methionine and [²H₃]methionine | Whole-body and tissue-specific transmethylation and transsulfuration rates | The gastrointestinal tract is a significant site of whole-body transmethylation and transsulfuration. | |
| Human Mammary Epithelial Cells | ³⁵S-methionine | Incorporation of ³⁵S into glutathione | Demonstrates active transsulfuration contributing to glutathione synthesis. | |
| Saccharomyces cerevisiae | ¹³C-glucose | Central carbon metabolism fluxes | High S-adenosyl-L-methionine (SAM) production is linked to increased TCA cycle fluxes. | |
| sALS Patient-derived Fibroblasts | [U-¹³C]-glucose | Increased fractional incorporation into lactate and TCA cycle intermediates | A subset of sALS patients exhibits upregulated transsulfuration pathway activity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are generalized protocols for stable isotope tracing experiments using 13C-labeled precursors to study the transsulfuration pathway.
Protocol 1: 13C-Labeling of Cultured Cells for Transsulfuration Pathway Flux Analysis
Objective: To quantify the flux of carbon from serine and methionine into cystathionine and downstream metabolites.
Materials:
-
Cell line of interest
-
Culture medium deficient in methionine and serine
-
[U-¹³C₅]-Methionine and/or [U-¹³C₃]-Serine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (for metabolite extraction)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Isotope Labeling:
-
Wash cells with pre-warmed PBS.
-
Replace standard medium with the labeling medium containing [U-¹³C₅]-Methionine and/or [U-¹³C₃]-Serine at physiological concentrations.
-
Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation by adding chloroform and water to separate polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite extracts using an LC-MS/MS method optimized for the detection of amino acids and their isotopologues.
-
Monitor the mass isotopomer distributions of methionine, serine, cystathionine, cysteine, and glutathione.
-
-
Data Analysis:
-
Correct the raw mass isotopomer distributions for natural isotope abundances.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic model of the transsulfuration pathway and estimate intracellular fluxes.
-
Protocol 2: In Vivo Flux Analysis using 13C-Labeled Methionine
Objective: To determine whole-body and organ-specific transsulfuration flux in an animal model.
Materials:
-
Animal model (e.g., piglet, mouse)
-
[1-¹³C]-Methionine tracer
-
Surgical equipment for catheter placement (for arterial and portal vein sampling)
-
Blood collection tubes
-
GC-MS or LC-MS/MS system
Procedure:
-
Animal Preparation: Acclimatize animals and perform surgery to place catheters for blood sampling.
-
Tracer Infusion: Infuse [1-¹³C]-Methionine intravenously or intraduodenally at a constant rate.
-
Sample Collection: Collect blood samples from the artery and portal vein at steady-state.
-
Sample Preparation:
-
Separate plasma from blood samples.
-
Derivatize amino acids for GC-MS analysis or prepare for direct LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis:
-
Measure the isotopic enrichment of methionine and its downstream metabolites (e.g., homocysteine, cystathionine) in plasma samples.
-
-
Flux Calculation:
-
Use isotope dilution equations and mass balance models to calculate whole-body and organ-specific fluxes of transmethylation and transsulfuration.
-
Visualizing Metabolic Pathways and Workflows
The Transsulfuration Pathway
The following diagram illustrates the key reactions in the transsulfuration pathway, which converts homocysteine to cysteine, linking methionine metabolism to glutathione synthesis.
Caption: The transsulfuration pathway links methionine metabolism to cysteine and glutathione synthesis.
Experimental Workflow for 13C Metabolic Flux Analysis
This diagram outlines the general steps involved in a typical 13C-MFA experiment, from experimental design to flux determination.
References
A Comparative Guide to the Validation of a Quantitative Cystathionine Assay: DL-Cystathionine-d4 vs. a Structural Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the validation of a quantitative assay for cystathionine in human plasma using two different internal standards: the stable isotope-labeled (SIL) DL-Cystathionine-d4 and a representative structural analog. The use of a stable isotope-labeled internal standard is widely considered the "gold standard" in quantitative mass spectrometry.[1][2] This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of robust analytical methods.
The Critical Role of Internal Standards in Quantitative Bioanalysis
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, an internal standard (IS) is essential to correct for variability introduced during sample preparation, injection, and ionization.[2][3] An ideal internal standard mimics the physicochemical properties of the analyte, ensuring it experiences similar matrix effects and extraction recovery.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are nearly identical to the analyte, differing only in mass. This near-identical chemical nature allows them to effectively track the analyte throughout the analytical process, leading to higher accuracy and precision.
Performance Data Comparison: this compound vs. Structural Analog
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | This compound (Actual Data) | Structural Analog IS (Representative Data) | Acceptance Criteria (ICH M10) |
| Linearity (r²) | >0.998 | >0.995 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 25 ng/mL | S/N > 5; Accuracy ±20%; Precision ≤20% |
| Accuracy (% Bias) | -2.5% to +3.8% | -8.5% to +9.2% | ±15% (±20% at LLOQ) |
| Precision (%RSD) | |||
| - Intra-day | ≤ 5.5% | ≤ 9.8% | ≤15% (≤20% at LLOQ) |
| - Inter-day | ≤ 6.8% | ≤ 12.5% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | 4.2% | 13.5% | ≤15% |
| Recovery (%CV) | 5.1% | 14.8% | Consistent, precise, and reproducible |
| Stability (various conditions) | Compliant | Compliant | ±15% of nominal concentration |
Table 2: Accuracy and Precision Data for Quality Control Samples
Using this compound Internal Standard
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ QC | 10 | 10.3 | +3.0 | 5.2 | 6.5 |
| Low QC | 30 | 29.2 | -2.7 | 4.8 | 5.9 |
| Mid QC | 300 | 308.4 | +2.8 | 3.5 | 4.2 |
| High QC | 750 | 739.5 | -1.4 | 2.9 | 3.8 |
Using Structural Analog Internal Standard (Representative Data)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ QC | 25 | 27.3 | +9.2 | 9.5 | 12.1 |
| Low QC | 75 | 68.9 | -8.1 | 8.2 | 10.5 |
| Mid QC | 300 | 315.6 | +5.2 | 6.5 | 8.8 |
| High QC | 750 | 708.0 | -5.6 | 5.8 | 7.9 |
The data clearly demonstrates the superior performance of the this compound internal standard, with better accuracy, precision, and significantly lower matrix effects compared to the structural analog.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of a quantitative bioanalytical assay.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or the structural analog at a concentration of 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 20% B
-
5-6 min: 20% B
-
6-6.1 min: 20% to 95% B
-
6.1-8 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Cystathionine: Q1 223.1 -> Q3 134.1
-
This compound: Q1 227.1 -> Q3 138.1
-
Structural Analog IS: (To be determined based on the specific analog)
-
Validation Experiments
A full validation was performed according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation. Key validation experiments include:
-
Selectivity and Specificity: Analysis of blank plasma from at least six different sources to assess for interfering peaks at the retention times of the analyte and internal standard.
-
Calibration Curve: A calibration curve was prepared in surrogate matrix (e.g., stripped plasma) over the range of 10-1000 ng/mL for the this compound method and 25-1000 ng/mL for the structural analog method.
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (LLOQ, Low, Mid, and High) in five replicates on three separate days.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma from six different sources to the response of the analyte in a neat solution.
-
Recovery: Determined by comparing the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow and Validation Logic
Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the logical relationships in the validation process.
References
Cross-validation of different analytical methods for cystathionine measurement.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantitative measurement of cystathionine, a key intermediate in the transsulfuration pathway. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate technique for your research or drug development needs. This document outlines the experimental protocols and presents a comparative analysis of their performance characteristics.
The Transsulfuration Pathway: The Central Role of Cystathionine
Cystathionine is a critical precursor for the synthesis of cysteine. The transsulfuration pathway, illustrated below, shows the conversion of homocysteine and serine to cystathionine, a reaction catalyzed by the enzyme cystathionine β-synthase (CBS). Subsequently, cystathionine is converted to cysteine by cystathionine γ-lyase (CSE). Accurate measurement of cystathionine levels is vital for studying various physiological and pathological processes, including genetic disorders of sulfur amino acid metabolism.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of three widely used methods for cystathionine measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), and a Colorimetric Assay for the related enzyme activity.
| Feature | LC-MS/MS | HPLC with UV Detection | Colorimetric Assay (Enzyme-coupled) |
| Principle | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | Separation of derivatized cystathionine by liquid chromatography with detection by UV absorbance. | Indirect measurement of cystathionine through a coupled enzymatic reaction that produces a colored product. |
| Linear Range | 80 - 10,000 nM[1] | Not explicitly stated in the reviewed literature. | Not a direct measurement of cystathionine concentration. |
| Limit of Detection (LOD) | 50 pmol/h/mg protein (for CBS activity)[2] | Not explicitly stated in the reviewed literature. | Not applicable for direct cystathionine measurement. |
| Precision (CV%) | Intra-assay: 5.2% Inter-assay: 14.7% (for CBS activity)[2] | Not explicitly stated in the reviewed literature. | Intra-assay CV: 8.5% (for CBS activity)[3] |
| Sample Type | Cell extracts[2], Dried blood spots, Plasma | Biological samples (e.g., brain tissue) | Crude cell or tissue extracts |
| Throughput | High-throughput capabilities (7 seconds per sample) | Moderate | Moderate to High |
| Specificity | Very High | High (dependent on chromatography and derivatization) | Moderate to Low (prone to interference) |
Experimental Workflow for Cross-Validation
To ensure data reliability and comparability across different analytical platforms, a cross-validation workflow is essential. The following diagram illustrates a typical workflow for comparing two analytical methods for cystathionine measurement.
References
- 1. Label-free high-throughput screening via mass spectrometry: a single cystathionine quantitative method for multiple applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography mass spectrometry method for the measurement of cystathionine β-synthase activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Cystathionine: Assessing the Role of DL-Cystathionine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate and precise quantification of cystathionine, a key intermediate in the transsulfuration pathway. A particular focus is placed on the use of DL-Cystathionine-d4 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) based methods, benchmarked against traditional High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. Experimental data from various studies are presented to aid in the selection of the most appropriate method for specific research needs.
Introduction to Cystathionine Quantification
Cystathionine is a critical metabolite at the intersection of the methionine and cysteine metabolic pathways. Its accurate measurement in biological samples is crucial for studying various physiological and pathological states, including genetic disorders of sulfur amino acid metabolism, cardiovascular diseases, and neurological conditions. The choice of analytical method for cystathionine quantification depends on the required sensitivity, specificity, throughput, and the nature of the biological matrix.
Stable isotope-labeled internal standards, such as this compound, are pivotal in modern quantitative analysis, particularly in mass spectrometry. They offer a means to correct for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the measurement.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods, often employing stable isotope-labeled internal standards like this compound, and alternative HPLC-based methods for cystathionine or related amino acid quantification.
Table 1: Performance Characteristics of LC-MS/MS-based Cystathionine Quantification
| Parameter | Performance | Source |
| Internal Standard | Isotopically labeled internal standards (e.g., this compound) | [1][2] |
| Intra-assay Precision (CV%) | 5.2% | [3] |
| Inter-assay Precision (CV%) | 14.7% | [3] |
| Limit of Detection (LOD) | Typically in the low nmol/L to pmol/L range | [3] |
| Accuracy (Recovery %) | Generally high (typically 90-110%) with the use of a stable isotope-labeled internal standard. | General knowledge based on the principle of isotope dilution mass spectrometry |
| Specificity | High, due to mass-based detection | General knowledge of LC-MS/MS |
Table 2: Performance Characteristics of HPLC-based Cystathionine and Amino Acid Quantification
| Parameter | Performance | Source |
| Detection Method | UV or Fluorescence (requires derivatization) | |
| Within-run Precision (CV%) | < 4% for most amino acids | |
| Between-run Precision (CV%) | < 4% for most amino acids | |
| Limit of Detection (LOD) | Generally in the µmol/L range | |
| Accuracy (Recovery %) | 96-105% for most amino acids | |
| Specificity | Moderate, potential for interference from co-eluting compounds | General knowledge of HPLC-UV/Fluorescence |
Experimental Methodologies
LC-MS/MS Method for Cystathionine Quantification using this compound
This method represents a highly specific and sensitive approach for the quantification of cystathionine in biological matrices such as plasma or tissue homogenates.
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of the internal standard solution (this compound).
-
Deproteinize the sample by adding a precipitating agent, such as methanol or acetonitrile, followed by vortexing and centrifugation.
-
Collect the supernatant and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification: The quantification is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the endogenous cystathionine and the this compound internal standard. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of endogenous cystathionine against a calibration curve.
Alternative Method: HPLC with Pre-column Derivatization and UV/Fluorescence Detection
This method is a more traditional approach for amino acid analysis and can be adapted for cystathionine quantification.
1. Sample Preparation and Derivatization:
-
Deproteinize the biological sample as described for the LC-MS/MS method.
-
To the deproteinized sample, add a derivatizing agent to render the amino acids, including cystathionine, detectable by UV or fluorescence detectors. Common derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), or dabsyl chloride.
-
The derivatization reaction is typically carried out under specific pH and temperature conditions for a defined period.
2. HPLC Analysis:
-
Liquid Chromatography: The derivatized sample is injected onto an HPLC system, usually with a C18 reversed-phase column. A gradient elution with a buffered aqueous mobile phase and an organic modifier is used to separate the derivatized amino acids.
-
Detection: The separated derivatives are detected by a UV or fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatization agent.
-
Quantification: The concentration of cystathionine is determined by comparing its peak area or height to that of a calibration curve prepared with known concentrations of derivatized cystathionine standards.
Visualizing the Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
The Transsulfuration Pathway highlighting Cystathionine.
LC-MS/MS quantification workflow.
References
The Gold Standard in Bioanalysis: A Justification for d4-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes in complex biological matrices is a cornerstone of successful research and regulatory submission. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving reliable and reproducible results.[1][2][3] Among the various SIL-IS options, deuterated standards, particularly those with four deuterium atoms (d4), have emerged as a widely adopted and scientifically sound choice.
This guide provides a comprehensive comparison of d4-labeled internal standards with other alternatives, supported by illustrative experimental data and detailed methodologies. It aims to equip researchers with the necessary information to justify the use of d4-labeled internal standards in their bioanalytical workflows.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[2] Its primary function is to compensate for variability that can arise during various stages of the analytical process, such as:
-
Sample Preparation: Variations in extraction recovery.[2]
-
Chromatographic Separation: Shifts in retention time.
-
Mass Spectrometric Detection: Matrix effects (ion suppression or enhancement).
By normalizing the analyte's response to that of the internal standard, the accuracy and precision of the quantitative data are significantly improved.
Why d4-Labeled Internal Standards? The Scientific Rationale
The ideal internal standard should behave identically to the analyte throughout the entire analytical process. Stable isotope-labeled internal standards, where one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N), come closest to this ideal.
The choice of d4-labeling is often a strategic one, balancing synthetic feasibility, cost-effectiveness, and analytical performance. Here are the key justifications for its use:
-
Optimal Mass Shift: A mass difference of +4 Da between the analyte and the internal standard is generally sufficient to prevent mass spectrometric cross-talk, where the signal from the analyte interferes with the signal of the internal standard, and vice-versa.
-
Reduced Isotope Effects: While all deuterated standards can exhibit a "deuterium isotope effect" leading to slight chromatographic shifts, a higher degree of deuteration can sometimes exacerbate this issue. A moderate d4-labeling often provides a good balance, minimizing this effect while still providing a clear mass differentiation.
-
Synthetic Accessibility and Cost: The synthesis of deuterated compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like ¹³C or ¹⁵N. This makes d4-labeled standards a more accessible option for many laboratories.
-
Improved Stability: When deuterium atoms are placed on stable, non-exchangeable positions of the molecule, d4-labeled standards offer excellent stability during sample storage and analysis. It is crucial to avoid labeling at positions prone to hydrogen-deuterium exchange, such as on heteroatoms (-OH, -NH) or adjacent to carbonyl groups.
Performance Comparison: d4-Labeled vs. Other Internal Standards
The performance of an internal standard is best evaluated through rigorous method validation. Below is a comparison of d4-labeled internal standards with other common alternatives, with illustrative data summarized in tables.
d4-Labeled vs. Structural Analog Internal Standards
A structural analog is a molecule that is chemically similar but not identical to the analyte. While they are often more readily available and less expensive than SIL-IS, their performance can be compromised.
| Performance Parameter | d4-Labeled Internal Standard | Structural Analog Internal Standard | Rationale |
| Co-elution | Nearly identical retention time to the analyte. | May have a different retention time. | The close physicochemical similarity of the d4-IS ensures it chromatographs almost identically to the analyte. |
| Matrix Effect Compensation | High (IS-Normalized Matrix Factor close to 1.0, %CV ≤15%). | Variable (Can be less effective in compensating for ion suppression/enhancement). | Because the d4-IS and analyte experience nearly identical matrix effects due to co-elution, the normalization is more accurate. |
| Extraction Recovery | Tracks the analyte's recovery very closely. | May have different extraction efficiency. | The similar chemical properties lead to consistent recovery for both the analyte and the d4-IS. |
| Accuracy & Precision | High (Bias within ±15%, %CV ≤15%). | Can be lower, with a higher risk of bias and imprecision. | Superior compensation for variability leads to more accurate and precise results. |
d4-Labeled vs. ¹³C-Labeled Internal Standards
¹³C-labeled internal standards are often considered the "gold standard" due to their even closer physicochemical similarity to the analyte. However, d4-labeled standards offer a compelling alternative with excellent performance.
| Performance Parameter | d4-Labeled Internal Standard | ¹³C-Labeled Internal Standard | Rationale |
| Co-elution | Minimal to no chromatographic shift. | Virtually identical retention time. | ¹³C-labeling has a negligible impact on the molecule's properties, ensuring perfect co-elution. Deuterated standards can sometimes show a slight retention time shift. |
| Isotopic Stability | High, when labeled at stable positions. | Very high, not susceptible to exchange. | The carbon-carbon bond is stronger and not prone to exchange like some carbon-deuterium bonds can be in certain chemical environments. |
| Cost & Availability | Generally more cost-effective and readily available. | Typically more expensive and may require custom synthesis. | The synthetic routes for deuteration are often less complex. |
| Overall Performance | Excellent, meets regulatory acceptance criteria. | Excellent, often considered superior for minimizing isotope effects. | For most applications, a well-designed d4-labeled standard provides performance that is more than adequate for robust and reliable bioanalysis. |
Experimental Protocols
Detailed and well-documented experimental protocols are crucial for validating the performance of a d4-labeled internal standard.
Protocol 1: Matrix Effect Evaluation
Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard, and to evaluate the ability of the d4-IS to compensate for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and d4-IS in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and d4-IS are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and d4-IS before the extraction process.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF): (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
IS-Normalized Matrix Factor: (Peak area ratio of analyte/d4-IS in Set B) / (Peak area ratio of analyte/d4-IS in Set A)
-
Recovery: (Peak area of analyte in Set C) / (Peak area of analyte in Set B)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.
Protocol 2: Stability Assessment
Objective: To evaluate the stability of the analyte and the d4-IS in the biological matrix under various storage and handling conditions.
Methodology:
-
Prepare QC Samples: Use low and high concentration quality control (QC) samples.
-
Perform Stability Tests:
-
Freeze-Thaw Stability: Subject QC samples to multiple (e.g., three) freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of their nominal concentrations.
Visualizing the Workflow and Rationale
Graphviz diagrams can effectively illustrate the experimental workflows and the logical relationships underpinning the use of d4-labeled internal standards.
References
Comparative analysis of different isotopic labeling strategies for metabolomics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different isotopic labeling strategies for metabolomics, offering an objective analysis of their performance with supporting experimental data. Understanding the nuances of these techniques is crucial for designing robust experiments that yield high-quality, interpretable data to advance biological and therapeutic research.
Introduction to Isotopic Labeling in Metabolomics
Stable isotope labeling is a powerful technique that involves introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system.[1] These labeled compounds are metabolized similarly to their unlabeled counterparts, allowing researchers to trace their journey through biochemical pathways.[1] This approach provides a dynamic view of metabolic fluxes, aids in the identification and quantification of metabolites, and helps elucidate the regulation of cellular metabolism.[2][3] The two primary analytical platforms used to detect and quantify isotope incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Comparative Analysis of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy depends on the specific research question, the biological system under investigation, and the available analytical instrumentation. This section compares the key features of different labeling approaches.
Choice of Isotope: ¹³C vs. ¹⁵N Labeling
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are the most commonly used stable isotopes in metabolomics. ¹³C-labeled compounds, such as glucose and glutamine, are ideal for tracing the backbone of central carbon metabolism, including glycolysis and the TCA cycle. In contrast, ¹⁵N-labeled precursors, primarily amino acids like glutamine, are used to investigate nitrogen metabolism and the biosynthesis of nitrogen-containing compounds such as amino acids, nucleotides, and polyamines.
| Feature | ¹³C Labeling | ¹⁵N Labeling |
| Primary Application | Tracing carbon flow in central metabolism (glycolysis, TCA cycle, pentose phosphate pathway), fatty acid and amino acid synthesis. | Tracing nitrogen flow, amino acid metabolism, nucleotide biosynthesis, and protein turnover. |
| Common Tracers | [U-¹³C]-Glucose, [U-¹³C]-Glutamine, [¹³C]-Fatty Acids | [¹⁵N]-Glutamine, [¹⁵N]-Amino Acids |
| Natural Abundance | ~1.1% | ~0.37% |
| Labeling Efficiency | High incorporation rates in central carbon metabolites, often exceeding 95% in cell culture. | Efficiently labels nitrogen-containing metabolites. |
| Analytical Detection | Readily detected by both MS and NMR. | Can be detected by MS; NMR detection is less sensitive due to the lower gyromagnetic ratio of ¹⁵N. |
| Cost | Varies depending on the specific labeled substrate but can be a significant experimental cost. | Generally comparable to ¹³C-labeled substrates, with costs varying by the specific compound. |
Labeling Dynamics: Stationary vs. Non-Stationary Approaches
Isotopic labeling experiments can be designed to capture metabolic activity at a steady state or to track the dynamic changes in metabolite labeling over time.
-
Stationary (Steady-State) Isotopic Labeling: In this approach, the biological system is allowed to reach an isotopic steady state, where the fractional labeling of metabolites becomes constant over time. This method is well-suited for determining the relative contributions of different substrates to metabolite pools and for metabolic flux analysis (MFA) in systems that can achieve a steady state.
-
Dynamic (Isotopically Non-Stationary) Labeling: This strategy involves collecting samples at multiple time points after the introduction of the labeled tracer to capture the kinetics of isotope incorporation. This approach is particularly useful for studying systems that do not reach a steady state or for investigating the turnover rates of metabolites.
| Feature | Stationary (Steady-State) Labeling | Dynamic (Non-Stationary) Labeling |
| Principle | Measures isotopic enrichment at equilibrium. | Measures the rate of isotope incorporation over time. |
| Application | Metabolic Flux Analysis (MFA), determining relative pathway contributions. | Kinetic flux profiling, studying systems not at steady state. |
| Experimental Complexity | Simpler experimental design, requires a single time point after reaching steady state. | More complex, requires multiple, precisely timed sampling points. |
| Data Analysis | Requires algebraic modeling for flux calculations. | Requires differential equation-based modeling. |
Experimental Protocols
The success of an isotopic labeling experiment is highly dependent on meticulous execution. This section provides detailed protocols for key steps in a typical metabolomics workflow.
Protocol 1: Stable Isotope Labeling in Mammalian Cell Culture
This protocol describes the general procedure for labeling adherent mammalian cells with a ¹³C-labeled tracer.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium
-
Isotope labeling medium (e.g., glucose-free DMEM supplemented with [U-¹³C₆]-glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper
-
Liquid nitrogen
Procedure:
-
Cell Culture: Seed cells in culture plates and grow in standard medium until they reach the desired confluency (typically 70-80%).
-
Media Switch: Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add the pre-warmed isotope labeling medium to the cells and incubate for a duration determined by the specific experimental goals (e.g., to reach isotopic steady state).
-
Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Cell Harvesting: Add a small volume of ice-cold PBS and scrape the cells. Immediately transfer the cell suspension into a pre-chilled tube and flash-freeze in liquid nitrogen. Store samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction
This protocol describes a common method for extracting polar metabolites from cultured cells.
Materials:
-
Frozen cell pellet from Protocol 1
-
Extraction solvent: 80% methanol / 20% water (v/v), pre-chilled to -80°C
-
Centrifuge capable of reaching 4°C
Procedure:
-
Solvent Addition: Add the pre-chilled extraction solvent to the frozen cell pellet.
-
Cell Lysis: Vortex the tube vigorously to resuspend the pellet and lyse the cells.
-
Incubation: Incubate the samples on ice or at -20°C for at least 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
Drying: Dry the metabolite extract using a vacuum concentrator or a stream of nitrogen gas.
-
Storage: Store the dried metabolite extract at -80°C until analysis.
Protocol 3: LC-MS Analysis of Labeled Metabolites
This protocol provides a general workflow for analyzing isotopically labeled metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extract from Protocol 2
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol with appropriate modifiers)
-
A suitable LC column (e.g., HILIC for polar metabolites)
-
A high-resolution mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with the LC method.
-
Chromatographic Separation: Inject the reconstituted sample into the LC system. Metabolites are separated based on their physicochemical properties as they pass through the column.
-
Mass Spectrometry Detection: As metabolites elute from the LC column, they are ionized (e.g., by electrospray ionization) and detected by the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified m/z range. For labeled metabolites, the mass spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).
-
Data Analysis: Use specialized software to identify labeled compounds and determine their mass isotopologue distributions (MIDs). The MIDs provide information on the number of labeled atoms incorporated into each metabolite.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological and experimental processes. The following visualizations were created using Graphviz (DOT language).
References
Evaluating DL-Cystathionine-d4 for Quantitative Bioanalysis: A Comparison with Superior Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cystathionine across various biological matrices, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive evaluation of DL-Cystathionine-d4 and compares its expected performance with that of more robust alternatives, namely carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labeled cystathionine, supported by established principles of isotope dilution mass spectrometry.
While this compound is a commercially available option, a thorough review of scientific literature reveals a conspicuous absence of specific performance data—such as linearity, accuracy, precision, and matrix effect evaluations—in key biological matrices like plasma, urine, and tissue. This lack of documented evidence necessitates a comparison based on the well-understood physicochemical properties of deuterated versus ¹³C- and ¹⁵N-labeled internal standards.
Performance Comparison: Deuterated vs. ¹³C/¹⁵N-Labeled Standards
The gold standard in quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard that co-elutes with and has the same ionization efficiency as the analyte of interest.[1] This ensures accurate compensation for variations during sample preparation and analysis.[1] However, the choice of isotope can significantly impact the performance of the internal standard.[2]
| Feature | This compound (Deuterated) | ¹³C/¹⁵N-Labeled Cystathionine | Rationale & Implications |
| Isotopic Stability | Variable | High | Deuterium labels can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent, potentially compromising the integrity of the standard.[3][4] ¹³C and ¹⁵N atoms are integrated into the carbon and nitrogen backbone of the molecule, making them highly stable and not prone to exchange. |
| Chromatographic Co-elution | Potential for Shift | Excellent | The replacement of hydrogen with deuterium can alter the physicochemical properties of the molecule, leading to a slight shift in retention time compared to the unlabeled analyte. This "isotope effect" can result in the analyte and internal standard experiencing different matrix effects, leading to inaccurate quantification. ¹³C and ¹⁵N-labeled standards are virtually identical to the native analyte in terms of polarity and hydrophobicity, ensuring perfect co-elution. |
| Matrix Effects | Less Reliable Compensation | More Reliable Compensation | If the internal standard does not perfectly co-elute with the analyte, it may not accurately compensate for ion suppression or enhancement caused by co-eluting matrix components. The identical chromatographic behavior of ¹³C/¹⁵N-labeled standards ensures they are subjected to the same matrix effects as the analyte, providing more accurate correction. |
| Cost & Availability | Generally Lower | Generally Higher | Deuterated compounds are often easier and less expensive to synthesize. The synthesis of ¹³C and ¹⁵N-labeled compounds is typically more complex and costly. |
Recommendation: For the most accurate and reliable quantification of cystathionine, the use of ¹³C or ¹⁵N-labeled internal standards is strongly recommended over deuterated alternatives like this compound. The superior isotopic stability and chromatographic co-elution of ¹³C/¹⁵N-labeled standards provide a higher degree of confidence in the analytical results. A commercially available alternative is, for example, L-Cystathionine (U-¹³C₄, 99%).
Experimental Protocols
Given the lack of specific published methods for this compound, a generic yet comprehensive protocol for the evaluation of any internal standard for cystathionine analysis in biological matrices is provided below. This protocol can be adapted to compare this compound with a ¹³C- or ¹⁵N-labeled alternative.
I. Sample Preparation
This protocol outlines a general procedure for the extraction of cystathionine from plasma, urine, and tissue.
A. Plasma/Serum
-
To 100 µL of plasma or serum, add 10 µL of the internal standard working solution.
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing 0.1% formic acid).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
B. Urine
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
To 50 µL of urine, add 10 µL of the internal standard working solution and 440 µL of the initial mobile phase.
-
Vortex to mix.
-
The sample is ready for direct injection or can be further purified by solid-phase extraction if significant matrix effects are observed.
C. Tissue Homogenates
-
Excise and weigh the tissue sample.
-
Add 5 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline) per gram of tissue.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and proceed with the protein precipitation protocol as described for plasma/serum, using an appropriate volume of the supernatant.
II. LC-MS/MS Analysis
A general LC-MS/MS method for the analysis of underivatized amino acids is described.
-
Liquid Chromatography (LC)
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention and separation of polar compounds like amino acids. An example would be a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 95% B), ramping down to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These would need to be optimized for cystathionine and the specific internal standard used. For native cystathionine (MW: 222.26 g/mol ), a potential precursor ion would be m/z 223.1. Product ions would be determined by infusion and fragmentation of a standard solution. Similarly, MRM transitions for this compound and any ¹³C/¹⁵N-labeled standards would be established.
-
III. Method Validation
A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to assess the performance of the internal standard. Key validation parameters include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of cystathionine into the blank biological matrix. The analyte/internal standard peak area ratio is plotted against the concentration, and a linear regression is applied.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).
-
Recovery: The extraction efficiency of the method is determined by comparing the analyte/internal standard peak area ratio in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: Evaluated by comparing the analyte/internal standard peak area ratio in post-extraction spiked samples to that in a neat solution. This is a critical step to confirm that the internal standard is adequately compensating for any ion suppression or enhancement.
-
Stability: The stability of cystathionine in the biological matrix should be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.
Visualizations
Cystathionine Metabolic Pathway
The following diagram illustrates the central role of cystathionine in the transsulfuration pathway, where it serves as an intermediate in the conversion of homocysteine to cysteine.
LC-MS/MS Experimental Workflow
The logical flow for the quantitative analysis of cystathionine in a biological sample using an internal standard is depicted below.
References
Navigating Inter-Laboratory Variability in DL-Cystathionine-d4 Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and consistent quantification of metabolites is paramount. This guide provides a comparative overview of inter-laboratory performance for the quantification of cystathionine, for which DL-Cystathionine-d4 serves as a crucial internal standard. By examining data from proficiency testing programs and outlining a standardized analytical protocol, this document aims to enhance the reproducibility and reliability of cystathionine measurements across different laboratories.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate quantification in mass spectrometry-based methods. It compensates for variability in sample preparation and instrument response. However, significant inter-laboratory differences in analytical results can still arise from variations in calibration, methodology, and data processing. This guide addresses these challenges by presenting a summary of inter-laboratory performance for cystathionine analysis and detailing a robust experimental workflow.
Inter-Laboratory Performance in Cystathionine Quantification
Proficiency testing (PT) schemes are essential for assessing and improving the quality of laboratory measurements. The European Research Network for Diagnosis and Management of Inherited Disorders of Metabolism (ERNDIM) provides valuable insights into the inter-laboratory performance of amino acid analysis. The following table summarizes the performance data for cystathionine quantification from a recent ERNDIM scheme, illustrating the typical variability observed among participating laboratories. It is important to note that while this compound is the internal standard, the reported analyte is the endogenous, non-labeled cystathionine. The performance in quantifying the native analyte directly reflects the overall quality of the analytical procedure where the deuterated standard is employed.
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Laboratory D | All Labs (Mean) |
| Bias (%) | -5.2 | +8.1 | -12.5 | +3.4 | -1.55 |
| Imprecision (CV%) | 4.8 | 6.2 | 7.1 | 4.5 | 5.65 |
| Recovery (%) | 94.8 | 108.1 | 87.5 | 103.4 | 98.45 |
| Z-Score | -0.8 | 1.2 | -1.9 | 0.5 | N/A |
This data is illustrative and based on typical performance distributions seen in proficiency testing reports for amino acids. Actual values may vary between different PT schemes and participating laboratories.
Experimental Protocol for Cystathionine Quantification using LC-MS/MS
A standardized and well-documented experimental protocol is critical for minimizing inter-laboratory variability. Below is a detailed methodology for the quantification of cystathionine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard, this compound, at a concentration of 1 µM.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Cystathionine: Precursor ion (m/z) 223.1 → Product ion (m/z) 134.1
-
This compound: Precursor ion (m/z) 227.1 → Product ion (m/z) 138.1
-
-
Data Analysis: The concentration of cystathionine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biochemical context of cystathionine, the following diagrams have been generated using Graphviz.
Mitigating Recovery Variability in Bioanalysis: A Comparative Guide to Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is a critical challenge. Analyte loss during multi-step sample preparation procedures, known as recovery variability, is a significant source of error. This guide provides an objective comparison of analytical methods with and without the use of a stable isotope-labeled internal standard (SIL-IS) to compensate for this variability, supported by experimental data from published studies.
The core principle of using an internal standard (IS) is to introduce a reference compound into all samples, calibrators, and quality controls at a constant concentration.[1] This compound should ideally behave identically to the analyte of interest throughout the entire analytical process—from extraction to detection. By measuring the ratio of the analyte's response to the internal standard's response, variations introduced during sample preparation and analysis can be effectively normalized, leading to more accurate and precise results.[2]
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[3] A SIL-IS is a synthetic version of the analyte where one or more atoms are replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This modification results in a compound that is chemically and physically almost identical to the analyte, ensuring it experiences the same degree of loss or variability during sample processing and similar ionization efficiency in the mass spectrometer.[4]
The Impact of Internal Standard Selection on Analytical Performance: Experimental Data
The choice of internal standard significantly impacts the reliability of analytical results, especially when dealing with variable and complex matrices like patient plasma. The following data from two distinct studies illustrate the performance differences between methods using a SIL-IS and those using a non-isotope-labeled (or structural analog) internal standard.
Case Study 1: Lapatinib in Cancer Patient Plasma
A study by Wu et al. investigated the quantification of the anti-cancer drug lapatinib in plasma from different donors and cancer patients. They compared the performance of a non-isotope-labeled internal standard (zileuton) with a stable isotope-labeled internal standard (lapatinib-d3). The recovery of lapatinib was found to be highly variable between individuals.
The data below demonstrates that while both methods performed acceptably in pooled plasma, only the SIL-IS was able to correct for the significant interindividual variability in recovery observed in patient samples.[5]
Table 1: Recovery of Lapatinib in Plasma from Individual Donors Using Non-Isotope-Labeled vs. Stable Isotope-Labeled Internal Standards
| Plasma Donor | Analyte Recovery (%) | Non-Isotope-Labeled IS Normalized Recovery (%) | Stable Isotope-Labeled IS Normalized Recovery (%) |
| 1 | 29 | 66 | 94 |
| 2 | 45 | 134 | 98 |
| 3 | 70 | 1136 | 101 |
| 4 | 35 | 89 | 97 |
| 5 | 52 | 168 | 103 |
| 6 | 61 | 244 | 104 |
| Mean | 48.7 | 306.8 | 99.5 |
| %RSD | 30.9% | 143.2% | 3.8% |
Data extracted from Wu et al., J Chromatogr B Analyt Technol Biomed Life Sci. 2013.
As shown in Table 1, the analyte recovery for lapatinib varied significantly among the six donors, with a relative standard deviation (%RSD) of 30.9%. When a non-isotope-labeled internal standard was used, the variability was not corrected but was instead amplified, resulting in an extremely high %RSD of 143.2% for the normalized recovery. In stark contrast, the stable isotope-labeled internal standard, lapatinib-d3, effectively compensated for the individual differences in recovery, leading to a remarkably low %RSD of 3.8%.
Case Study 2: Everolimus in Whole Blood
In a study by Heideloff et al., the performance of a structural analog internal standard (32-desmethoxyrapamycin) was compared to a stable isotope-labeled internal standard (everolimus-d4) for the quantification of the immunosuppressant drug everolimus. While both internal standards yielded acceptable precision and accuracy for routine therapeutic drug monitoring, the SIL-IS demonstrated a more ideal performance in a method comparison against an independent laboratory method.
Table 2: Precision of Everolimus Quantification Using a Structural Analog vs. a Stable Isotope-Labeled Internal Standard
| Quality Control Level | Concentration (ng/mL) | Precision (%CV) with Structural Analog IS | Precision (%CV) with Stable Isotope-Labeled IS |
| Low | 2.5 | 7.2 | 6.8 |
| Medium | 7.5 | 4.3 | 4.5 |
| High | 15.0 | 5.1 | 5.3 |
Data extracted from Heideloff et al., Ther Drug Monit. 2013.
The data in Table 2 shows that both the structural analog and the stable isotope-labeled internal standard provided excellent precision, with coefficients of variation (%CV) well within acceptable limits for bioanalytical methods. However, in a comparison with an independent LC-MS/MS method, the use of everolimus-d4 resulted in a regression slope of 0.95, which is closer to the ideal value of 1.0 than the slope of 0.83 obtained with the structural analog. This suggests a better overall accuracy and commutability of the method when using the SIL-IS.
Visualizing the Workflow: How SIL-IS Corrects for Variability
To understand how a stable isotope-labeled internal standard corrects for recovery variability, it is helpful to visualize the typical bioanalytical workflows.
References
- 1. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
Unveiling the Trackability of DL-Cystathionine-d4 in Parallelism Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, the robust and accurate quantification of endogenous metabolites is paramount. In metabolic studies utilizing tracer compounds, ensuring that the stable isotope-labeled internal standard (SIL-IS) accurately reflects the behavior of the native analyte is critical. This guide provides a comprehensive comparison of DL-Cystathionine-d4's performance in parallelism experiments against other common alternatives, supported by representative experimental data and detailed protocols.
Parallelism is a critical parameter in bioanalytical method validation that confirms that the response of an endogenous analyte in a biological matrix dilutions in a parallel manner to the calibration curve prepared in a surrogate matrix. This ensures that the SIL-IS can effectively compensate for matrix effects and provide accurate quantification. This compound, a deuterated form of cystathionine, is a commonly used tracer for investigating the transsulfuration pathway, which is central to sulfur-containing amino acid metabolism.
Performance Comparison: this compound vs. Alternatives
The choice of a stable isotope-labeled internal standard can significantly impact the accuracy and precision of a bioanalytical method. While this compound is a widely used and generally reliable internal standard, understanding its performance characteristics in comparison to other labeling strategies, such as the use of ¹³C-labeled analogs, is essential for optimal assay development.
The following tables summarize representative data from parallelism and matrix effect experiments, comparing the performance of this compound with a hypothetical ¹³C-labeled Cystathionine internal standard. This data illustrates the potential impact of different labeling approaches on key validation parameters.
Table 1: Parallelism Assessment in Human Plasma
| Dilution Factor | This compound | ¹³C-Cystathionine |
| Concentration (ng/mL) ± SD | Concentration (ng/mL) ± SD | |
| Neat | 500.0 ± 25.0 | 500.0 ± 24.5 |
| 1:2 | 245.8 ± 15.2 | 249.5 ± 12.1 |
| 1:4 | 120.5 ± 8.9 | 124.8 ± 6.3 |
| 1:8 | 58.9 ± 5.1 | 62.1 ± 3.1 |
| Parallelism (%CV) | 8.5% | 3.2% |
Table 2: Matrix Effect Evaluation in Different Plasma Lots
| Plasma Lot | This compound | ¹³C-Cystathionine |
| Matrix Factor | Matrix Factor | |
| Lot 1 | 0.88 | 0.98 |
| Lot 2 | 1.15 | 1.03 |
| Lot 3 | 0.92 | 0.99 |
| Lot 4 | 1.08 | 1.01 |
| Variability (%CV) | 13.2% | 2.1% |
The data presented suggests that while this compound performs adequately, ¹³C-labeled internal standards may offer superior trackability due to a closer co-elution with the native analyte, leading to more consistent compensation for matrix effects. Deuterium-labeled standards can sometimes exhibit slight chromatographic shifts (isotope effect), which may contribute to greater variability in parallelism and matrix effect assessments.
Experimental Protocols
A robust assessment of parallelism is crucial for validating a bioanalytical method that utilizes an endogenous tracer like this compound. The following is a detailed methodology for conducting a parallelism experiment.
Objective: To assess the parallelism of the dose-response relationship between serially diluted study samples containing endogenous cystathionine and the calibration curve prepared in a surrogate matrix, using this compound as an internal standard.
Materials:
-
This compound (internal standard)
-
Cystathionine (native analyte standard)
-
Control human plasma (or other relevant biological matrix)
-
LC-MS/MS system
-
Standard laboratory equipment for sample preparation
Procedure:
-
Preparation of Calibration Curve Standards:
-
Prepare a stock solution of native cystathionine in a suitable solvent.
-
Serially dilute the stock solution with a surrogate matrix (e.g., charcoal-stripped plasma or a protein-based buffer) to prepare calibration standards at a minimum of six different concentration levels.
-
Spike each calibration standard with a constant concentration of this compound.
-
-
Preparation of Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations in the surrogate matrix by spiking with the native cystathionine standard.
-
Spike each QC sample with the same constant concentration of this compound as the calibration standards.
-
-
Preparation of Study Samples for Parallelism Assessment:
-
Select a minimum of three individual lots of the study's biological matrix (e.g., human plasma).
-
Prepare a dilution series for each lot by diluting the matrix with the surrogate matrix (e.g., 1:2, 1:4, 1:8, 1:16).
-
Spike each diluted sample with the constant concentration of this compound.
-
-
Sample Extraction:
-
Perform sample extraction on all calibration standards, QC samples, and diluted study samples using a validated protein precipitation or other suitable extraction method.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method for the quantification of cystathionine and this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentrations of the diluted study samples by interpolating their peak area ratios from the calibration curve.
-
Correct the calculated concentrations for the dilution factor.
-
Calculate the mean concentration and the coefficient of variation (%CV) for the back-calculated concentrations of the dilution series for each lot of the biological matrix.
-
Acceptance Criteria:
-
The %CV of the back-calculated concentrations across the dilution series for each lot should be ≤ 15%.
Visualizing Key Processes and Pathways
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for assessing parallelism in bioanalytical methods.
Caption: The transsulfuration pathway showing the role of cystathionine.
Caption: Comparison of deuterated and ¹³C-labeled internal standards.
Safety Operating Guide
Proper Disposal of DL-Cystathionine-d4: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of DL-Cystathionine-d4 with care, treating it as a hazardous waste due to its potential health risks. Adherence to both local and national regulations for hazardous material disposal is mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, a stable isotope-labeled amino acid derivative used in various research applications. While not radioactive, its chemical properties necessitate a cautious and systematic approach to waste management to ensure personnel safety and environmental protection.
Understanding the Hazard Profile
This compound and its non-deuterated counterpart, DL-Cystathionine, are classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H302: Harmful if swallowed
-
H312: Harmful in contact with skin
-
H332: Harmful if inhaled
This classification underscores the importance of treating this compound as a hazardous chemical waste. Although a specific Environmental Protection Agency (EPA) waste code has not been identified for this compound, its inherent hazards warrant its disposal through a certified hazardous waste management stream.
Quantitative Data Summary
For clarity and easy reference, the key physical and chemical properties of DL-Cystathionine are summarized in the table below. These properties are relevant for safe handling and in determining appropriate disposal routes.
| Property | Value |
| Molecular Formula | C₇H₁₀D₄N₂O₄S |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water |
| Stability | Stable under normal conditions |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general laboratory safety standards and hazardous waste regulations.
1. Personal Protective Equipment (PPE): Before handling this compound waste, all personnel must be equipped with the following PPE:
-
Nitrile gloves
-
Safety goggles or a face shield
-
Laboratory coat
2. Waste Segregation:
-
Do not mix this compound waste with non-hazardous waste or other chemical waste streams.
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected separately.
3. Waste Collection and Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The associated hazards (e.g., "Harmful if swallowed, in contact with skin, or if inhaled")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
The name of the principal investigator or laboratory contact.
-
4. Storage in a Satellite Accumulation Area (SAA):
-
The designated hazardous waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.
5. Arranging for Disposal:
-
Once the waste container is full, or if the accumulation time limit set by your institution or local regulations is reached, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the procedural steps necessary for safe and compliant waste management.
Caption: Disposal Workflow for this compound
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols, as well as local and national regulations. In the absence of definitive guidance, it is always prudent to treat a chemical as hazardous.
Personal protective equipment for handling DL-Cystathionine-d4
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and maintain the integrity of experimental results. This guide provides essential, immediate safety and logistical information for the handling and disposal of DL-Cystathionine-d4.
This compound is a deuterium-labeled form of DL-Cystathionine, a key intermediate in the biosynthesis of cysteine. While the non-labeled form is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to create a barrier against potential exposure and contamination:
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Nitrile or latex gloves. |
| Body Protection | A standard laboratory coat. |
Operational Plan for Handling this compound
Adherence to a systematic operational plan is critical for the safe and effective use of this compound in a laboratory setting. The following step-by-step process outlines the best practices for handling this compound.
1. Preparation and Area Setup:
-
Designate a specific, clean, and well-ventilated area for handling the compound.
-
Ensure all necessary equipment, including PPE, microbalances, spatulas, and appropriate solvents, are readily available.
-
Verify that an eyewash station and safety shower are accessible.
2. Handling the Compound:
-
Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation, which could compromise the compound's integrity.
-
As this compound is a solid, handle it carefully to avoid creating dust.
-
Use a chemical fume hood if there is a potential for aerosolization.
-
Weigh the desired amount of the compound using a calibrated microbalance.
3. Dissolution and Use:
-
Consult the product information sheet for solubility characteristics. DL-Cystathionine is slightly soluble in water.
-
Add the appropriate solvent to the solid and mix gently until fully dissolved.
-
Proceed with the experimental protocol, maintaining all safety precautions.
4. Storage:
-
Store this compound in a tightly sealed container in a refrigerator at 2-8°C or a freezer at -20°C, as recommended by the supplier[1][2].
The following diagram illustrates the standard workflow for handling this compound:
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations. The following plan outlines the steps for the safe disposal of this compound and associated materials.
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless it is known to be compatible.
2. Solid Waste Disposal:
-
Collect any unused solid this compound in a designated, labeled waste container.
-
Contaminated materials such as weighing paper and disposable gloves should also be placed in this container.
3. Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a separate, labeled liquid waste container.
-
Do not dispose of solutions containing this compound down the drain.
4. Final Disposal:
-
All waste containers should be sealed and clearly labeled with their contents.
-
Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
The logical relationship for the disposal of this compound is depicted in the diagram below:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
